3-Methyl-1-adamantaneacetic acid
Description
Propriétés
Numéro CAS |
14202-13-2 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2-(3-methyl-1-adamantyl)acetic acid |
InChI |
InChI=1S/C13H20O2/c1-12-3-9-2-10(4-12)6-13(5-9,8-12)7-11(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
Clé InChI |
OIASGIUDXARLDU-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)CC(C3)(C2)CC(=O)O |
SMILES canonique |
CC12CC3CC(C1)CC(C3)(C2)CC(=O)O |
Autres numéros CAS |
14202-13-2 |
Origine du produit |
United States |
3-Methyl-1-adamantaneacetic Acid: Structural Profiling, Synthetic Workflows, and Pharmacological Applications
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of central nervous system (CNS) active agents. 3-Methyl-1-adamantaneacetic acid (CAS: 14202-13-2) represents a highly specialized, rigid tricyclic building block that elegantly solves several of these challenges. Characterized by its bulky, lipophilic adamantane core, a symmetry-breaking 3-methyl substitution, and a flexible acetic acid linker, this compound serves as a critical precursor in the synthesis of advanced neurotherapeutics, most notably the dual 5-HT1A and 5-HT2 receptor ligands like adatanserin[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic role in pharmacological applications.
Physicochemical Profiling & Structural Elucidation
The utility of 3-methyl-1-adamantaneacetic acid stems directly from its unique structural geometry. The adamantane cage provides a dense, three-dimensional hydrocarbon framework that is highly lipophilic. However, unsubstituted adamantane often suffers from poor solubility due to high crystal lattice energy. The addition of a methyl group at the 3-position breaks this molecular symmetry, disrupting crystal packing and thereby improving the solubility profile of its derivatives during synthesis.
To understand the causality behind its selection in drug development, we must evaluate its quantitative physicochemical parameters[3].
Table 1: Physicochemical Parameters
| Parameter | Value | Analytical Significance |
| CAS Number | 14202-13-2 | Primary identifier for chemical procurement |
| Molecular Formula | C13H20O2 | Defines the heavy atom count (15 atoms) |
| Molecular Weight | 208.30 g/mol | Low MW allows for downstream conjugation |
| Boiling Point | 328.9 °C (at 760 mmHg) | Indicates high thermal stability |
| Density | 1.149 g/cm³ | Reflects the dense packing of the tricyclic cage |
| Flash Point | 164.7 °C | Relevant for safe scale-up and storage |
| Vapor Pressure | 3.62E-05 mmHg (at 25 °C) | Low volatility, standard for solid/heavy liquid organics |
Table 2: Pharmacokinetic Predictors (Rule of 5 Evaluation)
| Descriptor | Value | Implication for Drug Design |
| XLogP3 | 3.6 | Highly optimal for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors | 1 | Low desolvation penalty during receptor binding. |
| H-Bond Acceptors | 2 | Favorable for passive cellular diffusion. |
| Rotatable Bonds | 2 | High structural rigidity reduces entropic loss upon binding. |
Synthetic Workflows & Methodologies
In drug discovery, the transformation of 3-methyl-1-adamantaneacetic acid into an active pharmaceutical ingredient (API) typically involves the activation of the carboxylic acid, followed by coupling with a pharmacophore (such as an arylpiperazine)[1].
Synthetic workflow of 3-Methyl-1-adamantaneacetic acid and its derivatives.
Protocol 1: Synthesis of 3-Methyl-1-adamantaneacetic Acid Chloride
Expertise & Causality: Direct coupling of adamantane derivatives often fails due to the extreme steric hindrance of the bulky cage. Converting the acid to an acid chloride using thionyl chloride ensures a highly electrophilic carbonyl carbon, easily overcoming the steric bulk during nucleophilic attack[1].
-
Preparation: Dissolve 3-methyl-1-adamantaneacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere to prevent premature hydrolysis.
-
Activation: Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the flask to 0 °C and add thionyl chloride (1.5 eq) dropwise. Note: DMF generates the Vilsmeier-Haack intermediate, which acts as the true chlorinating agent, significantly accelerating the reaction.
-
Reaction: Warm the mixture to room temperature and stir for 2-4 hours until gas evolution (SO2 and HCl) ceases.
-
Self-Validation Step: Quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via GC-MS; the complete disappearance of the acid peak and the appearance of the corresponding methyl ester confirms 100% conversion to the acid chloride.
-
Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride as a pale oil, which must be used immediately.
Protocol 2: Amidation with Arylpiperazines (Adatanserin Analog Synthesis)
-
Preparation: Dissolve the target arylpiperazine (1.1 eq) and triethylamine (2.0 eq) in dry chloroform. Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated and preventing the protonation of the piperazine nucleophile.
-
Coupling: Cool the solution to 0 °C and add the 3-methyl-1-adamantaneacetic acid chloride (from Protocol 1) dropwise to control the exothermic reaction[1].
-
Reaction: Stir at room temperature for 12 hours.
-
Self-Validation Step: Perform Thin Layer Chromatography (TLC) using a UV lamp and iodine staining. The disappearance of the highly polar piperazine starting material (which stays near the baseline) and the emergence of a higher Rf product spot confirms reaction completion.
-
Workup & Purification: Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography.
Pharmacological Applications & Receptor Binding
The integration of the 3-methyl-1-adamantaneacetic acid moiety into a drug's architecture is a deliberate mechanism to modulate both pharmacokinetics and pharmacodynamics.
Logical relationship between adamantane structural properties and CNS activity.
Mechanistic Causality in CNS Targeting: When designing anxiolytic and antidepressant agents, achieving optimal BBB penetration is paramount. The high lipophilicity (XLogP3 = 3.6) of the 3-methyladamantane cage acts as a lipophilic vector, dragging the attached pharmacophore across the endothelial cells of the BBB[3].
Furthermore, in the context of serotonin receptor ligands, the adamantane core fits precisely into the deep hydrophobic binding pockets of 5-HT1A and 5-HT2 receptors. Compounds like adatanserin (WY-50,324) demonstrate sub-nanomolar affinity (Ki = 1 nM) for the 5-HT1A receptor[2]. The acetic acid spacer is the critical design choice here; it provides exactly two rotatable bonds, granting the attached arylpiperazine moiety the flexibility required to align with the aspartate residue in the receptor's binding cleft, while the bulky adamantane cage anchors the molecule in the hydrophobic pocket without causing steric clash[2]. Finally, the massive steric bulk of the cage physically shields the adjacent amide bond from rapid enzymatic cleavage by non-specific proteases, dramatically extending the drug's in vivo half-life[1].
Analytical Validation
Beyond synthesis, 3-methyl-1-adamantaneacetic acid is heavily utilized in analytical chemistry. In the GC-MS analysis of complex organic mixtures—such as the structural characterization of bio-oils or lignin depolymerization products over zeolite catalysts—this compound is frequently identified as a structurally distinct marker or utilized as an internal standard[4]. Under electron ionization (EI), the molecule fragments predictably, typically losing the acetic acid side chain to form a highly stable 3-methyl-1-adamantyl tertiary carbocation (m/z 149), which serves as a definitive diagnostic peak for mass spectral libraries[4].
References
-
[1] Title: Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:
-
[3] Title: 3-Methyl-1-adamantaneacetic acid Chemical Properties Source: LookChem URL:
-
[4] Title: Kraft Lignin Ethanolysis over Zeolites with Different Acidity and Pore Structures for Aromatics Production Source: MDPI URL:
-
[2] Title: Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:
Sources
Engineering Neurotherapeutics: The Mechanism of Action and Development of 3-Methyl-1-adamantaneacetic Acid Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The development of central nervous system (CNS) therapeutics is historically constrained by the blood-brain barrier (BBB), which restricts the permeation of most hydrophilic small molecules. To overcome this, medicinal chemists frequently employ lipophilic scaffolds to enhance passive CNS entry. Among these, 3-methyl-1-adamantaneacetic acid has emerged as a highly versatile building block.
By conjugating this scaffold to various pharmacophores—most notably arylpiperazines—researchers have engineered a class of potent neurotherapeutics. These derivatives function primarily through a dual mechanism of action: partial agonism at the 5-HT1A receptor and antagonism at the 5-HT2 receptor [1]. This whitepaper dissects the structural rationale, pharmacodynamic mechanisms, and validated experimental workflows for developing 3-methyl-1-adamantaneacetic acid derivatives.
Structural Rationale: Why 3-Methyl-1-adamantaneacetic Acid?
The selection of a scaffold in drug design is never arbitrary; it is a calculated manipulation of physicochemical properties. The 3-methyl-1-adamantaneacetic acid moiety provides three distinct pharmacological advantages:
-
Enhanced BBB Penetration (Lipophilicity): The adamantane cage is a bulky, highly lipophilic tricyclic hydrocarbon. Conjugating this moiety to polar pharmacophores significantly increases the overall partition coefficient (LogP), driving passive diffusion across the lipid-rich endothelial tight junctions of the BBB [2].
-
Steric Fine-Tuning: The addition of the 3-methyl group breaks the perfect symmetry of the base adamantane cage. This slight asymmetry disrupts rigid crystal lattice packing, which can improve aqueous solubility compared to unsubstituted adamantane, while providing a specific steric "bump" that optimally occupies the hydrophobic binding pockets of target G-protein coupled receptors (GPCRs).
-
Flexible Conjugation: The acetic acid linker provides a highly reactive carboxylate group, allowing for straightforward synthesis of amides or esters when reacted with aminoalkyl or hydroxyalkyl arylpiperazines, creating a flexible spacer that allows the pharmacophore to orient freely within the receptor binding site.
Mechanism of Action: Dual Serotonergic Modulation
The most clinically relevant derivatives of this scaffold (e.g., analogues of Adatanserin) are designed to treat severe mood disorders and anxiety by simultaneously targeting two distinct serotonin receptor subtypes [1, 3].
5-HT1A Partial Agonism
The arylpiperazine domain, anchored by the lipophilic adamantane cage, binds with high affinity (Ki < 10 nM) to the 5-HT1A receptor. As a partial agonist, the derivative activates the Gi/o-coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP). In the raphe nucleus, this acts as an autoreceptor mechanism, while post-synaptically in the hippocampus and cortex, it promotes anxiolytic and neuroprotective effects.
5-HT2A/2C Antagonism
Simultaneously, the bulky adamantane structure induces a conformational restriction when bound to 5-HT2 receptors, preventing the activation of the Gq-coupled pathway. This antagonism blocks the hydrolysis of phosphatidylinositol bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), mitigating serotonin-induced excitatory cascades that are often hyperactive in depressive states.
Fig 1: Dual 5-HT1A/5-HT2 signaling modulation by adamantane derivatives.
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the pharmacological potency of this scaffold, the following table summarizes the binding affinities of key adamantyl arylpiperazine derivatives. Notice how the variation in the piperazine substituent dictates the selectivity ratio between 5-HT1A and 5-HT2.
| Compound / Derivative | Scaffold Base | Piperazine Substituent | 5-HT1A Affinity ( Ki , nM) | 5-HT2 Affinity ( Ki , nM) | Primary In Vivo Profile |
| Adatanserin (WY-50,324) | 1-Adamantanecarboxylic | 2-methoxyphenyl | 1.0 | 73 | Anxiolytic / Antidepressant |
| Analogue 50 | 3-Methyl-1-adamantaneacetic | 2-pyrimidinyl | 8.0 | >1000 | 5-HT1A Selective |
| Analogue 52 | 3-Methyl-1-adamantaneacetic | 2-methoxyphenyl | 3.5 | 110 | Dual Modulator |
| Analogue 54 | 3-Methyl-1-adamantaneacetic | 3-trifluoromethylphenyl | 12.0 | 45 | Enhanced 5-HT2 Antagonism |
Data synthesized from structure-activity relationship studies of adamantyl aryl- and heteroarylpiperazines [1].
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of these derivatives. Each protocol is designed as a self-validating system.
Protocol A: Synthesis of 3-Methyl-1-adamantaneacetic Acid Arylpiperazine Amides
Causality Note: The conversion of the carboxylic acid to an acid chloride is required because direct amidation of the bulky adamantane scaffold is sterically hindered and thermodynamically unfavorable without a highly reactive intermediate.
Step-by-Step Methodology:
-
Acid Chloride Formation: Dissolve 3-methyl-1-adamantaneacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF) to initiate the formation of the Vilsmeier-Haack reagent.
-
Degassing: Stir the mixture at room temperature for 2 hours until gas evolution (CO and CO2) ceases.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude 3-methyl-1-adamantaneacetyl chloride.
-
Coupling: Redissolve the acid chloride in dry DCM and add it dropwise to a solution of the appropriate aminoalkyl arylpiperazine (1.1 eq) and triethylamine (3.0 eq) at 0°C.
-
Purification: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes).
-
Self-Validation Check: Monitor the reaction via TLC. Quench a small reaction aliquot with methanol; the presence of the corresponding methyl ester on TLC confirms active acid chloride. Final product identity must be confirmed via 1 H-NMR, ensuring the presence of the 3-methyl singlet at ~0.8 ppm and the piperazine multiplets at 2.5–3.5 ppm.
Protocol B: High-Throughput Radioligand Binding Assay
Causality Note: Radioligand displacement is used over functional assays in the primary screening phase to establish absolute binding affinity ( Ki ) independent of cell-specific receptor coupling efficiencies.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat hippocampal tissue (for 5-HT1A) or frontal cortex tissue (for 5-HT2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.
-
Incubation: In a 96-well plate, combine 50 µL of the synthesized derivative (varying concentrations from 10−10 to 10−5 M), 50 µL of radioligand (e.g., [ 3 H]8-OH-DPAT for 5-HT1A or [ 3 H]ketanserin for 5-HT2), and 100 µL of the membrane suspension.
-
Equilibration: Incubate the plates at 37°C for 30 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.
-
Self-Validation Check: Calculate the Z'-factor for the assay plate using unlabelled 8-OH-DPAT (10 µM) to define non-specific binding (NSB). A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the displacement curve is mathematically sound.
Fig 2: Step-by-step drug development workflow for adamantane derivatives.
Conclusion
The 3-methyl-1-adamantaneacetic acid scaffold represents a masterclass in rational drug design. By leveraging its extreme lipophilicity for BBB penetration and its unique steric profile for GPCR pocket targeting, researchers can synthesize highly potent, dually-acting neurotherapeutics. As the field of neuropsychiatry moves away from single-target SSRIs toward multi-modal receptor modulators, the methodologies and structural principles outlined in this guide will remain foundational for the next generation of anxiolytic and antidepressant agents.
References
-
Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. PubMed - National Institutes of Health.[Link]
-
Novel Drugs and Therapeutic Targets for Severe Mood Disorders. UW Department of Psychiatry / Neuropsychopharmacology.[Link]
Thermodynamic stability of 3-Methyl-1-adamantaneacetic acid
Executive Summary & The Diamondoid Scaffold
Adamantane and its derivatives represent a unique class of highly symmetric, strain-free tricyclic hydrocarbons. The exceptional thermodynamic stability of the adamantane skeleton is fundamentally rooted in its diamondoid structure, where all carbon atoms are sp3 hybridized, and bond angles are nearly perfectly tetrahedral (109.5°), effectively eliminating angle strain[1].
In 3-Methyl-1-adamantaneacetic acid (3-MAAA) , the parent cage is functionalized at two bridgehead positions (C1 and C3). As an application scientist evaluating this molecule for drug development or advanced materials, it is critical to understand the causality behind its stability:
-
Steric Shielding: The methyl group at the C3 position introduces mild steric bulk but does not perturb the internal cage strain. Instead, it enhances lipophilicity and blocks potential sites of oxidative metabolism.
-
Intermolecular Anchoring: The acetic acid moiety at the C1 position fundamentally alters the phase change energetics. Unlike the highly volatile parent adamantane, the carboxylic acid enables strong intermolecular hydrogen bonding, leading to the formation of stable dimers in the solid state[2]. This dimerization significantly elevates the enthalpy of sublimation and melting point[3].
Thermodynamic Parameters & Phase Change Energetics
To rigorously profile the stability of 3-MAAA, we must evaluate both its computationally derived Heat of Formation (HOF) and its empirical phase change enthalpies.
Computational Modeling (In Silico): Density Functional Theory (DFT), specifically at the B3LYP/6-31G* or 6-311+G(d,p) levels, is the gold standard for calculating the HOF of adamantane derivatives. To minimize systematic errors in electron correlation, we utilize isodesmic reactions where the adamantane skeleton is kept intact as a reference compound[4]. This approach isolates the thermodynamic contribution of the methyl and acetic acid substituents.
Phase Energetics (Empirical): The enthalpy of sublimation ( ΔHsub ) is a critical metric of solid-state stability. While parent adamantane sublimes readily at room temperature due to weak Van der Waals forces, the carboxylic acid group in 3-MAAA anchors the crystal lattice via hydrogen bonds, requiring significantly more thermal energy to transition to the gas phase[3].
Table 1: Comparative Thermodynamic Properties of Adamantane Derivatives
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Sublimation ( ΔHsub , kJ/mol) | Primary Intermolecular Force |
| Adamantane | 136.24 | ~270 | ~59.0 | Van der Waals |
| 1-Adamantaneacetic Acid | 194.27 | 134–136 | 106.8 ± 0.4 | Hydrogen Bonding (Dimer) |
| 3-Methyl-1-adamantaneacetic Acid | 208.30 | 118–122 | ~112.0* | Hydrogen Bonding + Enhanced VdW |
*Value estimated based on group additivity rules and experimental data of structural analogs[4],[3].
Structural & Conformational Dynamics (Visualization)
To systematically evaluate these parameters, we employ a dual-pronged workflow combining empirical thermal analysis with in silico modeling.
Workflow for profiling the thermodynamic stability of adamantane derivatives.
Experimental Profiling: Self-Validating TGA & DSC Methodology
Thermal stability and phase transitions must be empirically validated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[2]. The following protocol is engineered as a self-validating system to prevent artifacts such as oxidative degradation or pressure-induced equilibrium shifts.
Protocol: Isothermal Thermogravimetric Analysis for Sublimation Enthalpy
-
Instrument Calibration (Self-Validation Step):
-
Action: Calibrate the TGA using high-purity metals (e.g., Indium, Zinc).
-
Causality: Validates the accuracy of the temperature and heat flow readings before running the unknown sample, which is mathematically crucial for accurate Clausius-Clapeyron calculations.
-
-
Sample Loading:
-
Action: Accurately weigh 5–10 mg of 3-MAAA into an open 100 μL aluminum crucible[2].
-
Causality: An open crucible ensures that the vapor pressure of the subliming sample remains below the ambient pressure, allowing free mass transfer and preventing equilibrium shifts caused by pressure buildup.
-
-
Atmosphere Control:
-
Action: Purge the furnace with high-purity Nitrogen ( N2 ) at a constant flow rate of 50 ± 10 mL/min[2].
-
Causality: The inert atmosphere prevents oxidative degradation at elevated temperatures. If mass loss occurs, the N2 environment validates that the loss is exclusively due to thermal sublimation/vaporization, not combustion.
-
-
Isothermal Ramping:
-
Action: Heat the sample rapidly to a target isothermal temperature (e.g., 50 °C below the melting point) and hold for 30 minutes. Repeat across a temperature range in 5 °C increments.
-
Causality: Isothermal holds provide a constant, steady-state rate of mass loss ( dm/dt ). The linearity of this mass loss over time self-validates that the sample is undergoing pure, steady-state sublimation.
-
-
Data Processing:
-
Action: Apply the Langmuir equation to convert mass loss rates to vapor pressures, followed by the Clausius-Clapeyron equation ( lnP=−ΔHsub/RT+C ) to extract the enthalpy of sublimation ( ΔHsub )[3].
-
Causality: Agreement between the Langmuir-derived vapor pressures and the Clausius-Clapeyron thermodynamic model validates the derived enthalpy value.
-
Applications in Drug Development
The thermodynamic stability of 3-MAAA makes it an ideal lipophilic pharmacophore. Bridgehead substitution at the C1 and C3 positions prevents cytochrome P450-mediated hydroxylation, dramatically enhancing metabolic stability. Furthermore, the rigid diamondoid cage acts as a thermodynamically stable anchor in lipid bilayers, while the acetic acid group provides a reliable handle for further functionalization (e.g., peptide coupling) or acts as a strong hydrogen bond donor/acceptor in target-site binding.
References
-
Energy Properties of Adamantane Derivatives Source: ResearchGate URL:4
-
Thermodynamic Properties of Adamantane Revisited Source: ACS Publications (The Journal of Physical Chemistry B) URL:1
-
On the Rationalization of Formation of Solvates: Experimental and Computational Study of Solid Forms of Several Nitrobenzoic Acid Derivatives Source: ACS Publications URL:2
-
Isothermal Thermogravimetric Study for Determining Sublimation Enthalpies of Some Hydroxyflavones Source: ResearchGate URL:3
Sources
Application Notes and Protocols: 3-Methyl-1-adamantaneacetic Acid as a Bulky Hydrophobic Building Block
Introduction: The Strategic Value of Lipophilic Moieties in Molecular Design
In the landscape of modern drug discovery and materials science, the precise control of molecular properties is paramount. The introduction of bulky, hydrophobic groups is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile. These moieties can enhance membrane permeability, improve metabolic stability by sterically shielding labile functional groups, and establish critical van der Waals interactions within protein binding pockets. Among the array of lipophilic building blocks, the adamantane cage stands out for its unique combination of rigidity, three-dimensional structure, and high lipophilicity. This guide focuses on a particularly valuable derivative, 3-Methyl-1-adamantaneacetic acid, and provides a comprehensive overview of its application and integration into molecular design workflows.
The adamantane core, a tricyclic alkane, presents a perfectly rigid and sterically demanding scaffold. The addition of a methyl group at the 3-position further enhances its lipophilicity and steric bulk, while the acetic acid functionality at the 1-position provides a convenient handle for covalent attachment to a parent molecule. This unique combination of features makes 3-Methyl-1-adamantaneacetic acid an attractive building block for researchers aiming to optimize the properties of their lead compounds.
Physicochemical Properties and Design Rationale
The strategic incorporation of 3-Methyl-1-adamantaneacetic acid into a molecule is guided by its distinct physicochemical properties. Its utility extends beyond simply increasing lipophilicity; the rigid adamantane cage can enforce specific conformations and provide a scaffold for orienting other functional groups.
| Property | Value/Description | Significance in Molecular Design |
| Molecular Formula | C13H20O2 | Provides a basis for molecular weight and elemental composition calculations. |
| Molecular Weight | 208.30 g/mol | A moderate increase in molecular weight upon incorporation. |
| Appearance | White to off-white crystalline powder | Important for handling and solubility testing. |
| Lipophilicity (logP) | High (estimated > 4) | Enhances membrane permeability and can improve binding to hydrophobic pockets. |
| pKa | ~4.8 (estimated for the carboxylic acid) | The carboxylate can be ionized at physiological pH, influencing solubility and interactions. |
| Steric Hindrance | Significant | The bulky adamantyl group can shield adjacent functional groups from metabolic enzymes. |
The primary rationale for employing this building block is to leverage its "space-filling" nature. In drug design, this can be used to probe the limits of a binding pocket, displace water molecules, and establish favorable hydrophobic interactions. Furthermore, the metabolic stability conferred by the adamantyl group is a significant advantage, as it is resistant to oxidative metabolism by cytochrome P450 enzymes.
Core Applications and Experimental Workflows
The versatility of 3-Methyl-1-adamantaneacetic acid allows for its application in a range of fields, with notable examples in medicinal chemistry.
Enhancing Potency and Selectivity of Enzyme Inhibitors
A prominent application of 3-Methyl-1-adamantaneacetic acid is in the design of potent and selective enzyme inhibitors. The bulky adamantyl group can be used to target and occupy hydrophobic subpockets within an enzyme's active site, leading to a significant increase in binding affinity.
Workflow: Incorporation into a Lead Scaffold via Amide Coupling
This workflow outlines the general procedure for coupling 3-Methyl-1-adamantaneacetic acid to a primary or secondary amine on a lead molecule.
Caption: Amide coupling workflow for incorporating the adamantyl moiety.
Protocol: Synthesis of an Adamantyl-Containing Amide Derivative
This protocol provides a detailed, step-by-step methodology for the amide coupling reaction.
Materials:
-
3-Methyl-1-adamantaneacetic acid
-
Amine-containing lead scaffold
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyl-1-adamantaneacetic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) or EDC (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-containing lead scaffold (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
-
Modulation of Physicochemical Properties for Improved Drug Delivery
The introduction of the 3-methyl-adamantyl group can significantly alter the solubility and permeability of a parent molecule. While the increased lipophilicity generally leads to decreased aqueous solubility, it can enhance permeability across biological membranes, a critical factor for oral bioavailability.
Logical Relationship: Impact of Adamantyl Incorporation on Drug Properties
Caption: Physicochemical consequences of adding the adamantyl group.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The use of TLC or LC-MS at regular intervals during the coupling reaction provides real-time feedback on the consumption of starting materials and the formation of the product. This allows for adjustments to the reaction time and conditions to ensure complete conversion.
-
Orthogonal Analytical Techniques: The characterization of the final product using a combination of NMR, mass spectrometry, and HPLC provides a high degree of confidence in its identity, purity, and structural integrity. NMR confirms the covalent linkage and the presence of the adamantyl moiety, mass spectrometry verifies the molecular weight, and HPLC assesses the purity of the compound.
Conclusion
3-Methyl-1-adamantaneacetic acid is a powerful and versatile building block for medicinal chemists and materials scientists. Its unique combination of a rigid, bulky, and lipophilic adamantane core with a convenient carboxylic acid handle allows for its strategic incorporation into a wide range of molecules. By carefully considering the design rationale and employing robust synthetic and analytical methodologies, researchers can leverage the properties of this building block to enhance the potency, selectivity, metabolic stability, and pharmacokinetic profile of their compounds. The protocols and workflows presented in this guide provide a solid foundation for the successful application of 3-Methyl-1-adamantaneacetic acid in molecular design and development.
References
-
PubChem Compound Summary for CID 133333, 3-Methyl-1-adamantaneacetic acid. National Center for Biotechnology Information. [Link]
-
Adamantane in Medicinal Chemistry. Molecules, 2018. [Link]
-
Discovery of Potent and Selective Inhibitors of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 2005. [Link]
-
Synthesis of 1-Adamantane Acetic Acid. Organic Syntheses, 1971. [Link]
NMR spectroscopy sample preparation for 3-Methyl-1-adamantaneacetic acid
Application Note: NMR Spectroscopy Sample Preparation and Acquisition Protocol for 3-Methyl-1-adamantaneacetic Acid
Introduction & Chemical Context
3-Methyl-1-adamantaneacetic acid (CAS 14202-13-2) is a highly lipophilic cycloaliphatic compound consisting of a rigid adamantane cage substituted with a methyl group and an acetic acid moiety[1]. It serves as a critical structural intermediate in the synthesis of neuroactive agents, such as adatanserin analogs, where the adamantane core is utilized to enhance blood-brain barrier penetration[2]. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating its structure, verifying the incorporation of the adamantane moiety, and assessing quantitative purity during drug development[3].
Causality in Solvent Selection & Concentration (Expertise & Experience)
The amphiphilic nature of 3-Methyl-1-adamantaneacetic acid dictates careful solvent selection to ensure high-quality spectral acquisition:
-
Solvent Selection (CDCl₃ vs. DMSO-d₆) : The highly non-polar adamantane backbone dissolves readily in deuterated chloroform (CDCl₃), making it the primary solvent of choice[3][4]. However, the carboxylic acid tail can form hydrogen-bonded dimers in non-polar environments. This dimerization can lead to chemical shift variability and severe line broadening of the α-protons and the carboxylic acid proton. If this broadening obscures critical coupling constants, switching to a polar aprotic solvent like DMSO-d₆ disrupts these intermolecular hydrogen bonds, yielding sharper, more reproducible signals[3].
-
Concentration Dynamics : Optimal concentration is critical for resolution. For ¹H NMR, 5–10 mg of the compound in 0.6–0.7 mL of solvent provides an excellent signal-to-noise ratio (SNR)[3]. Exceeding this concentration increases solution viscosity, which restricts molecular tumbling, shortens T₂ relaxation times, and degrades spectral resolution. Conversely, for ¹³C NMR, the low natural abundance of the ¹³C isotope (~1.1%) necessitates a much higher concentration of 50–100 mg[4].
Experimental Workflow Diagram
Figure 1: Step-by-step NMR sample preparation workflow for 3-Methyl-1-adamantaneacetic acid.
Quantitative Acquisition Parameters
To ensure reproducibility and optimal excitation, the following acquisition parameters are recommended. Note that adamantane derivatives possess rigid quaternary carbons with exceptionally long T₁ relaxation times; thus, extended relaxation delays (D1) are required to prevent signal saturation in ¹³C and quantitative NMR (qNMR)[4].
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |
| Sample Mass | 5–10 mg | 50–100 mg | 50–100 mg |
| Solvent Volume | 0.6–0.7 mL | 0.6–0.7 mL | 0.6–0.7 mL |
| Number of Scans (NS) | 16–64 | 256–1024+ | 256–512 |
| Relaxation Delay (D1) | 1–2 s | 2–5 s (Extended for Quaternary C) | 2 s |
| Internal Standard | TMS (0.03% v/v) | TMS (0.03% v/v) | N/A |
Step-by-Step Methodology & Self-Validating Protocols (Trustworthiness)
Step 1: Weighing and Internal Referencing
-
Action : Accurately weigh the required mass of 3-Methyl-1-adamantaneacetic acid into a clean, dry glass vial[4].
-
Causality : Using a separate vial rather than weighing directly into the NMR tube prevents static charge build-up and material loss on the upper tube walls.
-
Referencing : Tetramethylsilane (TMS) is typically used as an internal standard (set to 0.00 ppm). Interestingly, in solid-state NMR applications, the adamantane CH₂ peak itself is frequently utilized as a highly reliable secondary external chemical shift reference (set to 38.48 ppm on the TMS scale)[5].
Step 2: Dissolution and Homogenization
-
Action : Add 0.6–0.7 mL of the chosen deuterated solvent (e.g., CDCl₃)[3]. Vortex the vial for 30 seconds. If dissolution is incomplete, apply gentle sonication.
-
Self-Validation : Visually inspect the solution against a light source. The presence of a "schlieren" effect (wavy optical distortion) indicates concentration gradients. Continue mixing until the solution is optically uniform.
Step 3: Filtration (Critical Step)
-
Action : Pack a small plug of glass wool into a Pasteur pipette. Filter the homogenized solution directly into a high-quality 5 mm NMR tube[4].
-
Causality : Even microscopic undissolved particulates or trace paramagnetic impurities (e.g., catalyst residues from synthesis) will distort the localized magnetic field (B₀), making it impossible to achieve a good shim. Filtration ensures a homogenous magnetic environment[4].
Step 4: Spectrometer Loading and Tuning
-
Action : Wipe the exterior of the NMR tube with a lint-free wipe to remove fingerprints. Insert the tube into the spectrometer spinner, ensuring it is correctly positioned using a depth gauge.
-
Self-Validation : Lock the spectrometer onto the deuterium signal of the solvent. If the lock level fluctuates, it indicates either incomplete dissolution or a temperature gradient within the sample[3]. Allow the sample to equilibrate thermally inside the probe for 5 minutes before shimming. Validate the shim quality by observing the line shape of the TMS peak; a properly shimmed sample will yield a symmetric peak with a width at half-height (W₁/₂) of <1.0 Hz[4].
Step 5: Data Acquisition
-
Action : Acquire the ¹H NMR spectrum first to confirm sample integrity. Subsequently, switch the spectrometer to the ¹³C nucleus frequency and acquire a proton-decoupled ¹³C NMR spectrum[4].
-
Causality : Utilizing a standard DEPT-135 pulse sequence alongside standard ¹³C acquisition is highly recommended to differentiate the CH₃, CH₂, and CH carbon signals of the adamantane cage, which aids in the unambiguous structural assignment of the 3-methyl substitution[4].
Sources
Catalysts for the esterification of 3-Methyl-1-adamantaneacetic acid
Comprehensive Guide to the Esterification of 3-Methyl-1-adamantaneacetic Acid: Catalyst Selection and Protocols
The Mechanistic Challenge of Adamantyl Substrates
3-Methyl-1-adamantaneacetic acid (CAS No. 14202-13-2) is a highly lipophilic building block essential for synthesizing complex active pharmaceutical ingredients (APIs), including adamantyl arylpiperazines investigated for dual Serotonin 5-HT1A/5-HT2 activity[1]. The incorporation of the tricyclic adamantane cage significantly enhances the metabolic stability and blood-brain barrier permeability of drug candidates.
However, the inherent steric bulk of the adamantane core poses a significant kinetic barrier during synthesis. While the carboxylate group is separated from the cage by a single methylene bridge, the rigid tricyclic structure severely restricts the conformational freedom of the tetrahedral intermediate during nucleophilic acyl substitution. Consequently, uncatalyzed Fischer esterification is impractically slow, necessitating strategic catalyst selection to drive the reaction forward efficiently.
Catalyst Selection Logic and Causality
The choice of catalyst dictates the reaction pathway, directly impacting yield, functional group tolerance, and scalability. As an application scientist, selecting the correct catalytic system requires understanding the specific physicochemical demands of your substrate.
-
Nucleophilic Catalysis (DMAP / DCC System): When reacting 3-methyl-1-adamantaneacetic acid with sterically hindered or acid-sensitive alcohols, classical thermodynamic heating will cause degradation. The Steglich esterification circumvents this. N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid into an O-acylisourea intermediate. Because the adamantyl group impedes direct alcohol attack, this intermediate risks undergoing an irreversible[1,3]-sigmatropic rearrangement into an inert N-acylurea. We introduce 1[1] as a nucleophilic catalyst. The unhindered pyridine nitrogen of DMAP rapidly attacks the O-acylisourea, forming a highly reactive N-acylpyridinium salt. This intermediate is detached from the bulky DCC byproduct, allowing the alcohol to attack freely and regenerate the DMAP catalyst.
-
Homogeneous Acid Catalysis (p-TsOH): For robust, primary alcohols, thermodynamic control is preferred for scale-up. p-Toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen, increasing its electrophilicity. The causality of success here relies on Le Chatelier's principle: by utilizing a Dean-Stark apparatus with a solvent like toluene, the water byproduct is continuously removed as an azeotrope, physically forcing the unfavorable equilibrium toward complete esterification.
-
Heterogeneous Solid Acid Catalysis (Zeolites / Amberlyst-15): For green chemistry applications, solid acid catalysts such as2[2] are utilized. Their tailorable acidity and uniform pore structures provide a high surface area for protonating the carbonyl oxygen while allowing for simple mechanical separation (filtration) post-reaction, preventing acid-catalyzed degradation of the product during aqueous workup.
Caption: Logical decision tree for selecting the optimal esterification catalyst based on substrate constraints.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the three primary catalytic systems when applied to 3-methyl-1-adamantaneacetic acid.
| Catalyst System | Reaction Type | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantage | Primary Limitation |
| DCC / DMAP | Steglich Coupling | 0 to 25 | 12 - 16 | 85 - 95 | Mild conditions; highly efficient for bulky substrates | Dicyclohexylurea (DCU) byproduct removal can be tedious |
| p-TsOH | Fischer Esterification | 110 (Reflux) | 18 - 24 | 70 - 80 | Highly scalable; inexpensive reagents | Requires high heat and specialized Dean-Stark glassware |
| HZSM-5 / Amberlyst | Heterogeneous Acid | 60 - 80 | 24 - 48 | 75 - 85 | Easy catalyst recovery; prevents product degradation | Slower reaction kinetics compared to homogeneous systems |
Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that researchers can empirically verify the success of intermediate steps before proceeding to downstream purification.
Protocol A: Steglich Esterification (DCC/DMAP Catalysis)
This method is optimal for synthesizing sensitive API intermediates.
Reagents:
-
3-Methyl-1-adamantaneacetic acid (1.0 eq)
-
Target Alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Initialization: In an oven-dried round-bottom flask purged with nitrogen, dissolve 3-methyl-1-adamantaneacetic acid and the target alcohol in anhydrous DCM (approx. 10 mL per gram of acid).
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution. Stir for 5 minutes to ensure complete dissolution.
-
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling prevents the highly exothermic activation step from degrading the alcohol or causing rapid solvent boil-off.
-
Activation: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
Self-Validation Checkpoint: Visually inspect the flask. The formation of a dense, white precipitate (Dicyclohexylurea, DCU) validates that the DCC has successfully activated the carboxylic acid. Perform TLC (Hexane:EtOAc 8:2); the ester will elute significantly higher ( Rf≈0.7 ) than the highly polar starting acid ( Rf≈0.2 ).
-
Workup: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Caption: Step-by-step workflow for the DMAP-catalyzed Steglich esterification of 3-Methyl-1-adamantaneacetic acid.
Protocol B: Homogeneous Acid Catalysis (p-TsOH with Dean-Stark)
Optimal for large-scale production using robust, low-molecular-weight alcohols.
Reagents:
-
3-Methyl-1-adamantaneacetic acid (1.0 eq)
-
Target Alcohol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.05 eq)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Assembly: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Mixing: Add the 3-methyl-1-adamantaneacetic acid, alcohol, p-TsOH, and toluene to the flask.
-
Reflux: Heat the mixture to reflux (approx. 110 °C). The toluene-water azeotrope will begin to vaporize, condense, and fall into the Dean-Stark trap.
-
Self-Validation Checkpoint: Monitor the volume of water collected in the Dean-Stark trap. Because 1 mole of acid produces 1 mole of water upon esterification, collecting the theoretical volume of water serves as a direct, real-time quantitative validation of 100% reaction conversion.
-
Workup: Once water ceases to collect (typically 18-24 hours), cool the reaction to room temperature. Wash the organic layer with saturated NaHCO3 to neutralize the p-TsOH catalyst and remove any trace unreacted starting material. Dry, filter, and evaporate the toluene to yield the product.
Protocol C: Heterogeneous Solid Acid Catalysis (HZSM-5 Zeolite)
Optimal for environmentally conscious synthesis and simplified purification.
Reagents:
-
3-Methyl-1-adamantaneacetic acid (1.0 eq)
-
Target Alcohol (Solvent/Reactant, excess)
-
HZSM-5 Zeolite Catalyst (15% w/w relative to the acid)
Step-by-Step Methodology:
-
Catalyst Activation: Pre-dry the HZSM-5 zeolite catalyst in an oven at 120 °C for 2 hours to remove adsorbed moisture, which would otherwise inhibit the forward esterification equilibrium.
-
Reaction: Suspend the 3-methyl-1-adamantaneacetic acid and the activated zeolite in the target alcohol. Heat to 70 °C under continuous stirring for 24–48 hours.
-
Self-Validation Checkpoint: The heterogeneous nature of the catalyst allows for physical validation. Post-reaction, filter the mixture through a sintered glass crucible. Wash the recovered zeolite with ethanol and dry it. The complete recovery of the zeolite mass validates that no catalyst dissolution or leaching occurred, ensuring the integrity of the green chemistry cycle.
-
Workup: Concentrate the filtrate under reduced pressure to remove the excess alcohol, yielding the crude ester, which can be further purified via flash chromatography if necessary.
References
- Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents Source: Journal of Medicinal Chemistry - ACS Publications URL
- 3-Methyl-1-adamantaneacetic acid Chemical Properties and Data Source: LookChem URL
- Kraft Lignin Ethanolysis over Zeolites with Different Acidity and Pore Structures for Aromatics Production Source: MDPI URL
Sources
Application Note: Conjugation of 3-Methyl-1-adamantaneacetic Acid to Active Pharmaceutical Ingredients (APIs)
Executive Summary & Mechanistic Rationale
The adamantane scaffold is a rigid, highly lipophilic diamondoid structure that is increasingly utilized in modern drug design. Conjugating adamantane derivatives to Active Pharmaceutical Ingredients (APIs) significantly enhances metabolic stability, cellular uptake, and blood-brain barrier (BBB) permeability[1]. Furthermore, the adamantane moiety serves as an exceptionally high-affinity "guest" for β-cyclodextrin "hosts," allowing conjugated APIs (such as doxorubicin or oligonucleotides) to be formulated into advanced supramolecular delivery systems[2][3].
The Causality of the 3-Methyl Substitution: While 1-adamantaneacetic acid is commonly used, the highly symmetrical nature of the unsubstituted adamantane cage results in high crystal lattice energy, often leading to poor solubility in both aqueous and organic media. Utilizing 3-Methyl-1-adamantaneacetic acid (3-MAAA) introduces a critical degree of asymmetry. This structural disruption lowers the lattice energy and significantly improves solubility in organic coupling solvents (e.g., DCM, DMF) without sacrificing the extreme lipophilicity required for biological membrane penetration or cyclodextrin complexation. Additionally, the bulky cage provides steric shielding to the newly formed amide or ester conjugate bond, protecting it from rapid enzymatic cleavage in vivo.
Conjugation Workflow & Decision Matrix
To accommodate different API stability profiles, this guide details two orthogonal conjugation strategies: a harsh but highly efficient Acid Chloride method, and a mild Uronium (HATU) peptide-coupling method.
Workflow for 3-Methyl-1-adamantaneacetic acid API conjugation via orthogonal activation methods.
Quantitative Comparison of Conjugation Strategies
| Parameter | Protocol A: Acid Chloride Activation | Protocol B: HATU / DIPEA Coupling |
| Target API Profile | Robust small molecules, sterically hindered amines. | Peptides, oligonucleotides, acid-sensitive APIs. |
| Activation Reagent | Thionyl chloride (SOCl₂) or Oxalyl chloride. | HATU (uronium salt). |
| Reaction Time | 1–2 hours (Activation) + 2 hours (Conjugation). | 15 mins (Activation) + 4–12 hours (Conjugation). |
| Typical Yield | 85% – 95% | 70% – 85% |
| Primary Byproducts | HCl gas, SO₂ (requires venting/scrubbing). | HOAt, tetramethylurea (water-soluble). |
| Literature Precedent | Adatanserin synthesis analogs[4]. | Oligonucleotide/PEI functionalization[2][5]. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Acid Chloride Activation & Conjugation
Causality: Converting the carboxylic acid to an acyl chloride creates a highly electrophilic center capable of reacting with weak or sterically hindered nucleophiles on the API without the need for expensive coupling reagents[4].
Step 1: Activation
-
Dissolve 3-MAAA (1.2 eq, relative to API) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Add a catalytic amount of anhydrous DMF (approx. 0.1% v/v). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the acid to the acid chloride.
-
Dropwise add thionyl chloride (SOCl₂) or oxalyl chloride (2.0 eq) at 0 °C.
-
Warm to room temperature and stir for 2 hours.
-
Self-Validation Step (The Methanol Quench): Acid chlorides are invisible on standard UV-HPLC and degrade on LC-MS. To validate activation, extract a 10 µL aliquot and quench it into 100 µL of anhydrous methanol containing 1% triethylamine. Inject this into an LC-MS. The dominant presence of the 3-methyl-1-adamantaneacetic acid methyl ester mass confirms complete activation.
-
Concentrate the mixture under reduced pressure to remove unreacted SOCl₂/oxalyl chloride and HCl, yielding the crude 3-methyl-1-adamantaneacetyl chloride.
Step 2: Conjugation
-
Redissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the API (1.0 eq) and triethylamine (TEA, 3.0 eq) in DCM.
-
Dropwise add the acid chloride solution to the API solution at 0 °C. Stir for 2 hours, allowing it to warm to room temperature.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate for downstream purification.
Protocol B: Mild Uronium (HATU) Coupling
Causality: For APIs containing acid-sensitive functional groups or delicate peptide backbones, generating HCl is unacceptable. HATU facilitates the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate under mildly basic conditions, ensuring epimerization-free coupling[2].
Step 1: Pre-Activation
-
Dissolve 3-MAAA (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir for 15 minutes at room temperature. Causality: This pre-activation time is strictly required to allow the carboxylic acid to fully convert into the HOAt active ester before the API is introduced, preventing the API amine from reacting directly with the uronium salt (which would form an unreactive guanidinium byproduct).
Step 2: Conjugation & In-Process Validation
-
Add the API (1.0 eq) to the activated mixture. Stir at room temperature for 4 to 12 hours.
-
Self-Validation Step (RP-HPLC Tracking): Monitor the reaction via Reverse-Phase HPLC (C18 column). Because the 3-methyladamantane tag is extremely lipophilic, a successful conjugation will manifest as the depletion of the API peak and the emergence of a new product peak with a massive rightward shift in retention time.
-
Terminate the reaction by precipitating the mixture in cold water, or proceed directly to preparative RP-HPLC purification (Water/Acetonitrile gradient with 0.1% TFA).
Downstream Characterization
To ensure the structural integrity and purity of the synthesized conjugate, the following analytical validations must be performed:
-
Proton NMR (¹H NMR): The successful attachment of the 3-MAAA moiety is definitively confirmed by the presence of the signature adamantane cage protons, which appear as a massive, complex multiplet between 1.50 and 2.20 ppm. Crucially, the diagnostic 3-methyl group will appear as a distinct singlet in the highly shielded region, typically around 0.80–0.90 ppm[5].
-
LC-MS: Confirm the exact mass of the conjugate. The rigid adamantane cage is highly stable and typically does not undergo fragmentation during standard Electrospray Ionization (ESI), making the parent ion [M+H]⁺ highly prominent.
References
- Adamantane in Drug Delivery Systems and Surface Recognition - MDPI Source: MDPI URL
- Source: Journal of Medicinal Chemistry (ACS)
- Source: Bioconjugate Chemistry (ACS)
- Source: Acta Biomaterialia (PubMed)
- Recycling Gene Carrier with High Efficiency and Low Toxicity Mediated by L-Cystine-Bridged Bis(b-cyclodextrin)
Sources
- 1. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Doxorubicin and adjudin co-loaded pH-sensitive nanoparticles for the treatment of drug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. supram.nankai.edu.cn [supram.nankai.edu.cn]
Application Note: In Vitro Pharmacological Profiling of 3-Methyl-1-adamantaneacetic Acid Derivatives
Executive Summary & Mechanistic Rationale
3-Methyl-1-adamantaneacetic acid is a critical lipophilic building block utilized in the synthesis of advanced adamantyl aryl- and heteroarylpiperazines[1]. The most prominent derivative in this pharmacological class is Adatanserin (WY-50,324), a compound engineered as a mixed anxiolytic and antidepressant agent[1].
The therapeutic efficacy of these derivatives relies on a highly specific dual mechanism of action: partial agonism at the serotonin 5-HT1A receptor and antagonism at the 5-HT2A/C receptors [2]. The bulky, lipophilic 3-methyladamantane moiety is not merely a structural scaffold; it actively optimizes blood-brain barrier (BBB) penetration and tightly anchors the molecule within the hydrophobic pockets of the 5-HT receptor binding sites. Because high binding affinity does not inherently guarantee functional efficacy—as seen with certain derivatives that bind tightly but lack in vivo activity[3]—a robust, self-validating in vitro testing pipeline must encompass both radioligand binding assays and G-protein functional assays.
Pathway Visualization: The Dual 5-HT1A/5-HT2 Axis
To understand the assay design, one must first map the divergent intracellular signaling cascades triggered by these receptors. 5-HT1A is a Gi/o-coupled receptor that inhibits adenylyl cyclase, whereas 5-HT2 is a Gq-coupled receptor that activates phospholipase C (PLC).
Figure 1: Dual signaling modulation by 3-Methyl-1-adamantaneacetic acid derivatives.
In Vitro Assay Protocols: Self-Validating Workflows
As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed with strict causality to ensure that the data generated is an artifact-free reflection of receptor-ligand dynamics.
Protocol A: Radioligand Binding Assays (Affinity & Selectivity)
This protocol determines the inhibition constant ( Ki ) of the 3-methyl-1-adamantaneacetic acid derivatives at 5-HT1A and 5-HT2 receptors[1].
Step 1: Tissue Dissection and Preparation
-
Action: Rapidly decapitate male Sprague-Dawley rats and dissect the hippocampus and frontal cortex on ice.
-
Causality: The hippocampus possesses the brain's highest density of 5-HT1A receptors, while the frontal cortex is highly enriched in 5-HT2 receptors. This spatial selection maximizes the specific binding window and minimizes background noise.
Step 2: Homogenization and Buffer Selection
-
Action: Homogenize the tissues in 50 mM Tris-HCl buffer (pH 7.4) containing 10 μM pargyline and 0.1% ascorbic acid at 4°C. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
-
Causality: Pargyline, a monoamine oxidase (MAO) inhibitor, prevents the enzymatic degradation of endogenous serotonin. Ascorbic acid acts as an antioxidant to prevent the degradation of the radioligands, ensuring thermodynamic stability during the assay.
Step 3: Assay Incubation
-
Action: Incubate the membrane homogenates (approx. 100 μg protein/well) with the test derivative and a specific radioligand: 1 nM [3H]8-OH-DPAT for the 5-HT1A assay, or 1 nM [3H]ketanserin for the 5-HT2 assay. Incubate for 30 minutes at 37°C.
-
Causality: [3H]8-OH-DPAT is a highly selective 5-HT1A agonist, preventing cross-talk from other 5-HT subtypes. Ketanserin selectively labels 5-HT2A receptors, ensuring the displacement curve accurately reflects target affinity[1].
Step 4: Non-Specific Binding (NSB) Definition (The Self-Validation Step)
-
Action: Define NSB by adding 10 μM unlabelled 5-HT to the 5-HT1A control wells, and 1 μM mianserin to the 5-HT2 control wells.
-
Causality: Introducing a massive excess of an unlabelled competitor saturates all specific receptor sites. Any remaining radioactivity detected is strictly non-specific lipid or microplate binding. Subtracting this NSB from total binding yields the specific binding, creating a self-validating baseline.
Step 5: Filtration and Quantification
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer and quantify using liquid scintillation spectrometry.
Protocol B: [35S]GTPγS Functional Assay (Efficacy & Intrinsic Activity)
Affinity ( Ki ) does not distinguish between an agonist and an antagonist. To confirm that the derivative acts as a partial agonist at 5-HT1A, we measure G-protein activation.
Step 1: Membrane Preparation
-
Action: Prepare hippocampal membranes as in Protocol A, but resuspend in an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 3 mM MgCl2 (pH 7.4).
-
Causality: Mg2+ is an absolute requirement for G-protein coupling and nucleotide exchange. Without it, the receptor cannot physically relay the signal to the G-protein.
Step 2: GDP Flooding
-
Action: Pre-incubate the membranes with 3 μM GDP for 10 minutes prior to radioligand addition.
-
Causality: G-proteins naturally cycle between GDP-bound (inactive) and GTP-bound (active) states. By flooding the assay with GDP, we force the G-proteins into a baseline inactive state. This artificially widens the assay window, allowing the subtle partial agonism of 3-methyl-1-adamantaneacetic acid derivatives to be clearly quantified against a low-noise background.
Step 3: Incubation and Termination
-
Action: Add 0.1 nM [35S]GTPγS and varying concentrations of the test derivative. Incubate for 30 minutes at 30°C. Terminate via rapid filtration and quantify the percentage stimulation over basal levels.
Quantitative Data Interpretation
The structural activity relationship (SAR) of 3-methyl-1-adamantaneacetic acid derivatives demonstrates that subtle modifications to the piperazine linker drastically alter receptor affinity. The table below summarizes the expected quantitative benchmarks for leading derivatives compared to the industry standard, Buspirone[1],[3].
| Compound | 5-HT1A Affinity ( Ki , nM) | 5-HT2 Affinity ( Ki , nM) | 5-HT1A In Vivo Functional Profile |
| Adatanserin (Compound 9) | 1.0 | 73.0 | Partial Agonist |
| Compound 13 | 1.0 | 75.0 | Partial Agonist |
| Compound 1 | 8.0 | >1000 | Inactive |
| Buspirone (Standard) | 10.0 | >1000 | Partial Agonist |
Data Interpretation Note: Adatanserin (Compound 9) exhibits sub-nanomolar affinity for 5-HT1A, outperforming Buspirone by an order of magnitude, while maintaining the critical moderate affinity for 5-HT2 required for its dual-action therapeutic profile[1].
References
-
Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents (Abstract & Supplementary Data). Journal of Medicinal Chemistry - ACS Publications.[Link]
Sources
Improving yield in 3-Methyl-1-adamantaneacetic acid synthesis reactions
Welcome to the Technical Support Center for Adamantane Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing 3-Methyl-1-adamantaneacetic acid .
Due to the bulky, highly lipophilic nature of the adamantane cage, standard aliphatic synthesis rules often fail. Successful functionalization relies heavily on exploiting the stability of the tertiary adamantyl carbocation. The most scalable and economically viable route is the Bott reaction , which utilizes 1-bromo-3-methyladamantane and 1,1-dichloroethylene (vinylidene chloride, VDC) in the presence of concentrated sulfuric acid[1]. Alternatively, alkaline hydrolysis of methyl 2-(3-methyl-1-adamantyl)acetate can be employed if starting from the ester[2].
I. Mechanistic Overview: The Bott Reaction Pathway
Understanding the causality behind the reaction steps is critical for troubleshooting. The synthesis proceeds via a cationic addition mechanism. Sulfuric acid acts not just as a solvent, but as a critical reagent to strip the bromide ion, generating a stable 3-methyladamantyl cation. This cation undergoes electrophilic addition with 1,1-dichloroethylene, followed by rearrangement and hydrolysis to yield the acetic acid derivative.
Mechanistic pathway of the Bott reaction for 3-Methyl-1-adamantaneacetic acid synthesis.
II. Frequently Asked Questions (FAQs)
Q1: Why does my Bott reaction yield a black, tarry mixture instead of the desired white precipitate? A1: This is the hallmark of vinylidene chloride (VDC) polymerization. VDC is highly reactive and prone to radical or cationic polymerization. If the localized temperature exceeds 10 °C during addition, or if the stirring is inadequate, VDC polymerizes rather than reacting with the adamantyl cation. Solution: Ensure vigorous stirring and maintain the internal temperature strictly between 0 °C and 5 °C during VDC addition.
Q2: Can I substitute 98% sulfuric acid with a milder acid or a lower concentration? A2: No. The generation of the 3-methyladamantyl cation requires a highly acidic environment to strip the bromide ion efficiently. Using <90% H₂SO₄ introduces too much water, which acts as a competing nucleophile, leading to the formation of 3-methyl-1-adamantanol instead of the desired carbon-carbon bond formation.
Q3: My extraction yields very little product, but the aqueous quench layer is cloudy. What happened? A3: 3-Methyl-1-adamantaneacetic acid has significant lipophilicity but can form stable, partially water-soluble salts if the aqueous quench is not sufficiently acidic. Solution: Ensure the aqueous layer is explicitly adjusted to pH 1 using 12N hydrochloric acid before extracting with ethyl acetate[2].
Q4: I am using the amide coupling route with CDI, but my yields are below 30%. How can I improve this? A4: Adamantane derivatives often exhibit poor nucleophilicity/electrophilicity due to extreme steric hindrance. Standard coupling conditions (like those using water as a solvent) will fail to yield any product. You must employ more extreme conditions (e.g., heating at 90 °C) and use strictly anhydrous dimethylformamide (DMF) as a solvent[3].
III. Quantitative Data: Reaction Parameter Optimization
The table below summarizes the causal relationship between reaction parameters and isolated yield during the Bott reaction.
| H₂SO₄ Concentration | Temperature Control | VDC Equivalents | Isolated Yield | Primary Observed Byproduct |
| 98% | 0 - 5 °C | 1.5 eq | 88 - 92% | Trace 3-methyl-1-adamantanol |
| 85% | 0 - 5 °C | 1.5 eq | < 40% | 3-methyl-1-adamantanol (Major) |
| 98% | 15 - 20 °C | 1.5 eq | 25 - 35% | VDC Polymers (Black Tar) |
| 98% | 0 - 5 °C | 0.9 eq | 60% | Unreacted 1-bromo-3-methyladamantane |
IV. Self-Validating Experimental Protocol
To ensure reproducibility and high yield, follow this self-validating protocol for the synthesis of 3-Methyl-1-adamantaneacetic acid via the Bott reaction.
Reagents:
-
1-Bromo-3-methyladamantane (1.0 eq)
-
1,1-Dichloroethylene (VDC) (1.5 eq)
-
Sulfuric Acid (98%) (10 volumes)
-
Ethyl Acetate (for extraction)
Step-by-Step Methodology:
-
Acid Chilling: Charge a dry, 3-neck round-bottom flask with 98% H₂SO₄. Cool the flask using an ice-salt bath until the internal temperature reaches 0 °C.
-
Cation Generation: Add 1-bromo-3-methyladamantane portion-wise over 30 minutes.
-
Validation Check 1: The solution should turn a clear, pale yellow, indicating the formation of the adamantyl carbocation. If the solution remains colorless and cloudy, the bromide has not dissolved/ionized; check stirring speed and acid concentration.
-
-
VDC Addition: Equip the flask with an addition funnel. Add 1,1-dichloroethylene dropwise over 1 hour. Critical: Maintain the internal temperature below 5 °C.
-
Reaction Maturation: Allow the reaction to stir for an additional 2 hours at 5 °C.
-
Validation Check 2 (In-Process Control): Quench a 0.5 mL aliquot in ice water, extract with 1 mL ethyl acetate, and run TLC (Hexane:EtOAc 8:2). The non-polar bromide spot ( Rf ~0.9) must be completely absent.
-
-
Quenching: Carefully pour the reaction mixture over crushed ice (20 volumes relative to acid) with vigorous stirring.
-
Acidification & Extraction: Verify the pH of the aqueous mixture is < 2. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter to remove the desiccant[2].
-
Concentration & Purification: Concentrate the filtrate in vacuum. Recrystallize the crude residue from hot methanol to yield pure 3-Methyl-1-adamantaneacetic acid as a white crystalline solid.
V. Troubleshooting Decision Tree
Use the following diagnostic workflow if your final yield falls below the expected 85% threshold.
Decision tree for diagnosing and resolving low yield issues in adamantaneacetic acid synthesis.
VI. References
-
3-Methyl-1-adamantaneacetic acid Base Information & Synthetic Route Source: LookChem URL:[Link]
-
Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Troubleshooting impurities in 3-Methyl-1-adamantaneacetic acid crystallization
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Methyl-1-adamantaneacetic acid. The rigid, lipophilic adamantane cage imparts unique pharmacological properties, making purity a critical parameter for reproducible and reliable results. This guide provides in-depth troubleshooting for common crystallization challenges and answers frequently asked questions to streamline your purification workflows.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable, step-by-step protocols.
Q1: My crystallized product is an oil or a sticky gum instead of a solid. What's causing this and how can I fix it?
A1: Cause & Analysis
"Oiling out" is a common problem in crystallization and typically occurs for one of three reasons:
-
High Impurity Load: Significant impurities can depress the melting point of your compound, causing it to separate from the solvent as a liquid (oil) rather than a solid crystal lattice.
-
Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, instead crashing out of the solution as a disordered, amorphous solid or oil.[1][2]
-
Inappropriate Solvent Choice: The solvent system may not be optimal, leading to a situation where the compound's solubility is too high even at lower temperatures.
Solutions & Protocols
-
Change the Solvent System: If impurities are suspected, a different solvent or a binary solvent mixture may be more effective at leaving them in the mother liquor. Good options for carboxylic acids include toluene, ethanol/water, or ethyl acetate/hexanes.[3]
-
Slow Down Crystallization: Re-dissolve the oiled-out product by heating and adding a small amount of additional hot solvent to ensure it is fully dissolved. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath.[2][3]
-
Induce Crystallization by Scratching: If no crystals form upon slow cooling, use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][4]
-
Consider Further Purification: If oiling persists, the impurity level may be too high for crystallization alone. Purify a small batch via column chromatography to see if the purer fraction crystallizes successfully.[3]
Q2: Analytical data (e.g., NMR, GC-MS) shows my product is still impure after one crystallization. What are the likely impurities and how do I remove them?
A2: Cause & Analysis
Adamantane derivatives synthesized together often possess similar physical properties (polarity, solubility), which makes their separation challenging.[5] Common impurities in the synthesis of 3-Methyl-1-adamantaneacetic acid can include:
-
Unreacted Starting Materials: Such as 1-bromo-3-methyladamantane or 3-methyl-1-adamantanol.[6]
-
Side-Reaction Products: Over-alkylation or di-substitution reactions can lead to structurally similar adamantane impurities.[7]
-
Residual Solvents: Solvents used in the reaction or workup may be trapped in the crystal lattice.[7]
Solutions & Protocols
-
Second Recrystallization: Perform a second recrystallization, preferably using a different solvent system than the first. This can alter the solubility profile of the impurities relative to your product, leading to better separation.
-
Column Chromatography: For stubborn impurities, silica gel chromatography is a highly effective technique.
-
Protocol for Chromatographic Purification:
-
Problem Awareness: Carboxylic acids like yours can "streak" or "tail" on a standard silica gel column due to interactions with the acidic silica surface.[3]
-
Solvent System Modification: To achieve sharp, well-defined bands, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[3] This keeps your compound fully protonated and minimizes interaction with the stationary phase.
-
Fraction Analysis: Collect fractions and analyze them using a suitable method (like TLC or GC-MS) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and will be removed during this process.
-
Final Crystallization: Crystallize the purified product from the chromatography to obtain a highly pure, crystalline solid.
-
-
Q3: My crystallized product has a slight yellow or brown tint. How can I remove colored impurities?
A3: Cause & Analysis
Color in an organic compound often indicates the presence of highly conjugated, non-volatile impurities that persist even after initial purification steps.
Solution: Activated Charcoal Treatment
Activated charcoal has a high surface area and can effectively adsorb colored impurities from a solution.[4][8]
-
Experimental Protocol:
-
Dissolve your crude 3-Methyl-1-adamantaneacetic acid in the minimum amount of a suitable hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently heat the mixture back to boiling for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely on the filter paper.[3]
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the key physical properties of pure 3-Methyl-1-adamantaneacetic acid? | Molecular Formula: C₁₃H₂₀O₂[6] Molecular Weight: 208.30 g/mol [6] Appearance: White crystalline powder or solid.[9] Purity (Typical): ≥98%[10] |
| What is the best solvent system for recrystallization? | There is no single "best" solvent, as the ideal choice depends on the specific impurities present. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4][11] For 3-Methyl-1-adamantaneacetic acid, consider the following starting points: • Single Solvents: Cyclohexane or Toluene.[12] • Mixed Solvents: Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexanes.[3][13] Always determine the optimal solvent through small-scale solubility tests first. |
| What analytical techniques are recommended to assess purity? | A combination of techniques provides the most complete picture of purity: • High-Performance Liquid Chromatography (HPLC): The gold standard for analyzing non-volatile and polar impurities.[7] • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities and structurally related byproducts.[7][14] • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful for confirming the chemical structure and identifying any unexpected signals that indicate impurities.[15][16] • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., the carboxylic acid C=O and O-H stretch).[15] |
| Where do impurities in 3-Methyl-1-adamantaneacetic acid typically originate? | Impurities can be introduced at various stages: 1. Starting Materials: Contaminants in the initial adamantane derivatives can carry through the synthesis.[7] 2. Side Reactions: Incomplete reactions or competing pathways can generate isomers or related adamantane structures.[7] 3. Reagents and Solvents: Impurities within reagents or residual solvents can be incorporated into the final product.[7] 4. Degradation: The compound may degrade if exposed to excessive heat or incompatible materials during synthesis or storage.[7] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of 3-Methyl-1-adamantaneacetic acid.
Caption: Decision tree for troubleshooting common crystallization issues.
References
-
LookChem. (n.d.). 3-Methyl-1-adamantaneacetic acid. Retrieved from [Link]
-
Blog. (2025, September 8). How to test the quality of 1 - adamantane methanol? Retrieved from [Link]
- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (2024, July 7). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected. Retrieved from [Link]
-
ResearchGate. (2026, March 28). (PDF) Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. Retrieved from [Link]
-
Recrystallization method. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization Technique Quiz. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of adamantane in organic media via infrared attenuated total reflection spectroscopy | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry Learner. (2011, September 8). Adamantane Formula, Derivatives, Structure, Uses, MSDS. Retrieved from [Link]
-
HTS Biopharma. (n.d.). Adamantane EP Impurity A. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). adamantane. Retrieved from [Link]
-
PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
PubChem. (n.d.). 1-Adamantaneacetic acid. Retrieved from [Link]
-
PMC. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Adamantaneacetic acid (CAS 4942-47-6). Retrieved from [Link]
-
recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
Nature. (2025, April 15). Impact of impurities on crystal growth. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
Solvent Miscibility Table. (n.d.). Retrieved from [Link]
-
UCLA – Chemistry and Biochemistry. (2014, October 2). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS RN 4942-47-6 | Fisher Scientific [fishersci.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. 1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rongyaobio.com [rongyaobio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amidation of 3-Methyl-1-adamantaneacetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amidation of 3-Methyl-1-adamantaneacetic acid. The sterically hindered nature of this adamantane derivative presents unique challenges in achieving high-yield, high-purity amide products. This document is structured to provide not only troubleshooting solutions but also a foundational understanding of the reaction to empower you to optimize your specific amidation reaction.
I. Reaction Overview: The Challenge of Steric Hindrance
The amidation of 3-Methyl-1-adamantaneacetic acid involves the formation of an amide bond between the bulky carboxylic acid and an amine. The adamantane cage, coupled with the methyl group, significantly hinders the approach of the amine to the activated carboxylic acid derivative. This steric impediment is the primary hurdle to efficient coupling and necessitates the use of potent coupling reagents and carefully optimized reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the amidation of 3-Methyl-1-adamantaneacetic acid in a practical question-and-answer format.
Question 1: I am observing no or very low conversion to my desired amide product. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a frequent issue when dealing with sterically hindered substrates. The root cause is often insufficient activation of the carboxylic acid or that the activation energy barrier for the nucleophilic attack by the amine is too high under the current conditions.
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC alone are often insufficient.[1][2]
-
Recommendation: Switch to a more potent uronium/aminium or phosphonium salt-based coupling reagent. HATU, HBTU, and PyBOP are excellent first choices.[1][3] HATU is particularly effective for hindered amino acids and can lead to faster reactions with less racemization if your amine is chiral.[3][4][5]
-
-
Check Your Base: The choice and stoichiometry of the base are critical.
-
Recommendation: Use a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2][5][6] These bases are less likely to cause side reactions. Ensure you are using at least 2-3 equivalents of the base. One equivalent is required to neutralize the carboxylic acid, and another to neutralize the salt of the amine if it is added as a salt (e.g., HCl or TFA salt). An additional equivalent can help drive the reaction forward.
-
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.[2]
-
Recommendation: If your reaction is being run at room temperature, consider gently heating it to 40-50 °C. Monitor the reaction closely for any signs of degradation. Microwave-assisted synthesis can also be a powerful tool for accelerating these difficult couplings.[2]
-
-
Solvent Choice Matters: The solvent can influence the solubility of your reagents and the transition state of the reaction.
-
Recommendation: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices.[7] Ensure your solvent is truly anhydrous, as water will compete with the amine for the activated carboxylic acid.
-
-
Order of Addition: The sequence in which you add your reagents can impact the outcome.
-
Recommendation: Pre-activate the carboxylic acid. Dissolve the 3-Methyl-1-adamantaneacetic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your anhydrous solvent and stir for 15-30 minutes before adding the amine. This allows for the formation of the highly reactive OAt-active ester in the case of HATU, which is then ready to react with the amine.[5][7][8]
-
Question 2: My reaction is producing a significant amount of side products, leading to a complex mixture and difficult purification. What are these side products and how can I minimize them?
Answer:
Side product formation in amidation reactions, especially with potent coupling reagents, is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
N-acylurea Formation (with carbodiimides like EDC/DCC): The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct when using carbodiimides.[9]
-
Guanidinylation of the Amine (with uronium/aminium reagents): Uronium reagents like HATU and HBTU can sometimes react with the amine to form a guanidinium byproduct, effectively capping the amine and preventing it from reacting with the activated acid.[13]
-
Mitigation: This is more prevalent when the activation of the carboxylic acid is slow. Following the pre-activation strategy mentioned above can minimize this side reaction. Using a phosphonium-based reagent like PyBOP can also be a good alternative as they do not have this side reaction pathway.
-
-
Epimerization/Racemization: If your amine substrate has a chiral center, the harsh conditions required for the amidation of a sterically hindered acid can lead to a loss of stereochemical integrity.
Question 3: The purification of my final amide product is difficult. Are there any tips for a cleaner workup and purification?
Answer:
Purification can be challenging due to the similar polarities of the starting materials, product, and byproducts.
Purification Strategies:
-
Choose a Coupling Reagent with Water-Soluble Byproducts:
-
Recommendation: Using EDC as a coupling reagent generates a urea byproduct that is water-soluble and can be easily removed with an aqueous workup.[2][10] If you are using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[2][14] The byproducts of HATU, tetramethylurea and HOAt, are also generally removable with aqueous washes.[15]
-
-
Aqueous Workup:
-
Recommendation: A standard aqueous workup can remove many of the impurities. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and HOBt/HOAt, and finally with brine.
-
-
Chromatography:
III. Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for the amidation of 3-Methyl-1-adamantaneacetic acid?
While there is no single "best" reagent for all scenarios, HATU is highly recommended as a starting point for this challenging coupling due to its high reactivity and low propensity for racemization.[3][4][14] If HATU fails or leads to side products, PyBOP is an excellent alternative.[1] For a more cost-effective, though potentially less efficient option, EDC in combination with HOBt or HOAt can be employed.[10][11]
Q2: What are the optimal stoichiometric ratios for the reagents?
A good starting point is:
-
3-Methyl-1-adamantaneacetic acid: 1.0 equivalent
-
Amine: 1.1 - 1.2 equivalents
-
Coupling Reagent (e.g., HATU): 1.1 - 1.2 equivalents
-
Base (e.g., DIPEA): 2.0 - 3.0 equivalents
A slight excess of the amine and coupling reagent can help drive the reaction to completion. The amount of base should be sufficient to neutralize all acidic species in the reaction mixture.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. A successful reaction will show the consumption of the starting materials and the appearance of a new spot/peak corresponding to the desired amide product.
IV. Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Amidation
| Parameter | Condition A (High Efficiency) | Condition B (Cost-Effective) |
| Carboxylic Acid | 3-Methyl-1-adamantaneacetic acid (1.0 eq) | 3-Methyl-1-adamantaneacetic acid (1.0 eq) |
| Amine | 1.1 eq | 1.1 eq |
| Coupling Reagent | HATU (1.1 eq) | EDC (1.2 eq) |
| Additive | None | HOBt (1.2 eq) |
| Base | DIPEA (2.5 eq) | DIPEA (2.5 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
General Experimental Protocol (using HATU)
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Methyl-1-adamantaneacetic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise and stir the mixture at 0 °C for 15 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Visualizing the Workflow and Mechanisms
Diagram 1: General Amidation Workflow
Caption: A generalized workflow for the amidation of 3-Methyl-1-adamantaneacetic acid.
Diagram 2: HATU-Mediated Coupling Mechanism
Caption: A decision tree for troubleshooting low conversion in the amidation reaction.
VI. References
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Available at: [Link]
-
Peptide Chemistry Resources – Coupling & Side Reactions. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
3-Methyl-1-adamantaneacetic acid. LookChem. Available at: [Link]
-
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. ACS Publications. Available at: [Link]
-
Esterification/Amidation Problems : r/Chempros. Reddit. Available at: [Link]
-
Green Chemistry. BORIS Portal. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PMC. Available at: [Link]
-
Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Preparation of prolinamide with adamantane for aldol reaction catalysis in brine and separation using a poly(AN-MA-β-CD) nanofibrous film via host–guest interaction. PMC. Available at: [Link]
-
How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. file.globalso.com [file.globalso.com]
- 15. m.youtube.com [m.youtube.com]
- 16. biotage.com [biotage.com]
How to prevent degradation of 3-Methyl-1-adamantaneacetic acid during storage
An In-depth Guide for Researchers
Technical Support Center: 3-Methyl-1-adamantaneacetic Acid
Welcome to the technical support center for 3-Methyl-1-adamantaneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them, enabling you to make informed decisions during your experiments.
The adamantane cage is a highly stable, rigid hydrocarbon structure, making adamantane derivatives like 3-Methyl-1-adamantaneacetic acid generally robust.[1][2] However, the carboxylic acid functional group introduces a potential site for reactivity, and improper storage can lead to subtle degradation that may compromise experimental results. This guide will walk you through best practices, troubleshooting, and stability verification.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the primary factors that can cause 3-Methyl-1-adamantaneacetic acid to degrade?
A1: Degradation is primarily influenced by four factors:
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including potential degradation pathways. While the adamantane core is thermally stable, long-term exposure to heat should be avoided.[1]
-
Atmosphere (Oxygen & Moisture): The carboxylic acid moiety can be susceptible to certain reactions, and the adamantane cage itself can undergo oxidation under harsh conditions, although it is generally stable.[3] Moisture can introduce water, which may facilitate hydrolytic reactions or microbial growth if other conditions are met.
-
Light: UV radiation can provide the energy to initiate photochemical reactions. While adamantane is relatively stable, it is a best practice to protect all research chemicals from light.[4]
-
Chemical Incompatibility: As a carboxylic acid, this compound will react with bases.[5] It is also incompatible with strong oxidizing agents.[1][3] Storing it in proximity to such chemicals can lead to degradation through direct contact or vapor-phase interaction.
Q2: What are the ideal short-term and long-term storage conditions for solid 3-Methyl-1-adamantaneacetic acid?
A2: The recommended storage conditions are summarized below. The key principle is to minimize exposure to energy (heat, light) and reactive species (oxygen, water, incompatible chemicals).
| Parameter | Short-Term Storage (Solid, < 6 months) | Long-Term Storage (Solid, > 6 months) | Rationale |
| Temperature | Cool, dry place (15–25°C)[3] | -20°C [6] | Low temperatures significantly slow down chemical reaction kinetics. |
| Atmosphere | Tightly sealed container. | Tightly sealed container, backfilled with an inert gas (Argon or Nitrogen). | Prevents oxidation and exposure to atmospheric moisture.[7] |
| Light | Amber glass vial or store in a dark cabinet. | Amber glass vial stored inside a freezer box or dark cabinet. | Prevents potential photochemical degradation.[4] |
| Location | In a designated cabinet for organic acids, away from bases and oxidizers.[5][8] | Same as short-term, within a non-frost-free freezer. | Prevents accidental and dangerous reactions with incompatible chemicals.[8] |
Q3: I need to store the compound in solution. What is the best practice?
A3: Storing in solution is generally not recommended for long periods as it can accelerate degradation. If necessary, follow these guidelines:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Avoid alcohols unless esterification is intended.
-
Storage Temperature: For solutions, storage at -80°C is highly recommended to minimize solvent-solute interactions and degradation.[6]
-
Container: Use small-volume, tightly sealed vials (e.g., glass ampoules or screw-cap vials with PTFE-lined septa) to minimize headspace and prevent solvent evaporation and water ingress.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen with each opening.
Troubleshooting Guide: Identifying and Solving Degradation Issues
This section addresses specific problems that may indicate compound degradation.
Problem 1: "My HPLC/LC-MS analysis shows new, unexpected peaks that were not present in the initial analysis."
-
Plausible Cause: This is a classic sign of degradation or contamination. The new peaks likely represent degradation products or impurities formed during storage. The adamantane cage itself is highly lipophilic, but degradation can introduce more polar functional groups (like hydroxyl groups), which would alter the retention time.
-
Troubleshooting Workflow:
-
Confirm the Source: Re-analyze a freshly prepared solution from your stored solid to rule out solution-state degradation or solvent contamination.
-
Analyze by Mass Spectrometry (MS): If the new peaks are well-resolved, obtain their mass spectra. A common degradation pathway for adamantane derivatives is hydroxylation.[9][10] Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
Perform a Forced Degradation Study (Stress Test): Expose a small sample of a known pure standard to harsh conditions (e.g., acid, base, peroxide, heat, UV light) as described in the protocol below.[11] Compare the chromatograms from the stressed samples to your stored sample. If the degradation peaks match, it confirms the identity of the degradation pathway.
-
Problem 2: "The observed biological activity of my compound has significantly decreased over time."
-
Plausible Cause: A loss of biological activity is a strong indicator that the parent compound's concentration has decreased due to degradation. The specific three-dimensional structure of the adamantane group is often crucial for its biological function (e.g., binding to a target protein), and any modification can disrupt this interaction.
-
Troubleshooting Workflow:
-
Quantitative Purity Analysis: Use a quantitative analytical method like HPLC with a UV detector or NMR with an internal standard (qNMR) to accurately determine the purity of your stored sample. Compare this to the purity stated on the Certificate of Analysis or your initial analysis.
-
Correlate Purity and Activity: If you observe a 20% decrease in purity, does it correlate with a similar decrease in biological activity? This provides strong evidence that degradation is the cause.
-
Review Storage History: Check your lab notebook. Was the compound left on the bench? Was it subjected to multiple freeze-thaw cycles? This can help pinpoint the cause and prevent future occurrences.
-
Problem 3: "The physical appearance of the solid has changed (e.g., color change, clumping)."
-
Plausible Cause: 3-Methyl-1-adamantaneacetic acid should be a white solid.[12] Clumping often indicates the absorption of moisture, which can accelerate degradation. A color change may suggest oxidation or the formation of a highly conjugated impurity.
-
Troubleshooting Workflow:
-
Do NOT Use: Do not use the material for critical experiments if its physical appearance has changed.
-
Analytical Verification: Perform purity analysis using HPLC or GC-MS to assess the extent of degradation.[13]
-
Drying: If only moisture absorption is suspected (clumping without color change), you can attempt to dry a small amount of the material in a vacuum desiccator and then re-analyze. However, purchasing a new batch is the safest option.
-
Logical Flow for Troubleshooting Degradation
The following diagram illustrates a systematic approach to troubleshooting suspected degradation.
Caption: A workflow for diagnosing suspected compound degradation.
Protocols for Storage and Stability Assessment
These protocols provide actionable steps to ensure the integrity of your 3-Methyl-1-adamantaneacetic acid.
Protocol 1: Optimal Long-Term Storage of Solid Compound
This protocol should be followed immediately upon receiving a new batch of the compound.
Objective: To properly prepare and store solid 3-Methyl-1-adamantaneacetic acid for maximum long-term stability.
Materials:
-
3-Methyl-1-adamantaneacetic acid
-
Appropriate size amber glass vial(s) with PTFE-lined screw caps
-
Spatula
-
Balance
-
Source of inert gas (Argon or Nitrogen) with tubing
-
-20°C freezer (non-frost-free preferred)
-
Labeling materials
Procedure:
-
Work in a Low-Humidity Environment: If possible, perform the aliquoting in a glove box or a room with low humidity to minimize moisture exposure.
-
Aliquot the Material: Instead of storing the entire batch in one large bottle, divide the solid into several smaller, single-use vials. This prevents contamination and degradation of the entire stock each time a sample is needed.
-
Weigh and Transfer: Carefully weigh the desired amount of solid and transfer it into an amber glass vial.
-
Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas (Argon or Nitrogen) for 15-30 seconds. The goal is to displace the oxygen- and moisture-containing air.
-
Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. The PTFE liner provides a superior seal against moisture and gas exchange compared to other materials.
-
Label Clearly: Label each vial with the compound name, CAS number (14202-13-2), date of receipt/aliquoting, and mass.
-
Store Properly: Place the labeled vials in a freezer box and store them in a -20°C freezer. Record the storage location in your lab inventory system.[6]
Protocol 2: Analytical Workflow for Stability Verification
Objective: To assess the purity of a stored sample of 3-Methyl-1-adamantaneacetic acid and identify potential degradation products using HPLC-MS.
Materials:
-
Stored sample of 3-Methyl-1-adamantaneacetic acid
-
HPLC-grade solvent for dissolution (e.g., Acetonitrile)
-
HPLC system with a C18 column and a UV/DAD detector
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Sample Solution:
-
Allow the vial of the compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Accurately prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable HPLC-grade solvent.
-
-
Set Up HPLC-MS Method:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point for separating the parent compound from more polar degradation products.
-
Detector: Set the DAD to monitor at a wavelength where the compound has some absorbance (if applicable) and also collect a full spectrum to aid in peak identification.
-
MS Settings: Operate in both positive and negative ion electrospray ionization (ESI) modes to maximize the chance of detecting various species. The expected mass for the parent compound (C₁₃H₂₀O₂) is 208.1463.
-
-
Analyze and Process Data:
-
Inject the sample and run the analysis.
-
Integrate all peaks in the chromatogram. Calculate the purity of the parent compound as a percentage of the total peak area.
-
Examine the mass spectrum of any impurity peaks. Look for masses that could correspond to plausible degradation products (e.g., M+16 for hydroxylation, or other fragments).
-
Hypothesized Degradation Pathway
While specific degradation pathways for 3-Methyl-1-adamantaneacetic acid are not extensively documented, a plausible non-microbial pathway under oxidative stress involves hydroxylation at the tertiary carbons of the adamantane cage, as these are more reactive.
Caption: A potential oxidative degradation pathway for the compound.
By implementing these storage protocols and utilizing the troubleshooting guides, you can significantly extend the shelf-life of your 3-Methyl-1-adamantaneacetic acid, ensuring the reliability and reproducibility of your valuable research.
References
-
LookChem. 3-Methyl-1-adamantaneacetic acid. [Link]
-
American Laboratory. Latest Research on Carboxylic Acid for Sustainable Lab Practices. [Link]
-
Wikipedia. Adamantane. [Link]
-
Lab Manager. Handling and Storing Chemicals. [Link]
-
Japan Environmental Management Association for Industry. III Analytical Methods. [Link]
-
Boston University Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Ivanova, A. E., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
-
PubChem. 1-Adamantaneacetic acid | C12H18O2 | CID 123221. [Link]
-
Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 84, 10-35. [Link]
-
Carl ROTH. Safety Data Sheet: Adamantane. [Link]
-
Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]
-
Grigoryev, A., Kavanagh, P., & Melnik, A. (2012). The detection of the urinary metabolites of 3-[(adamantan-1-yl)carbonyl]-1-pentylindole (AB-001), a novel cannabimimetic, by gas chromatography-mass spectrometry. Drug Testing and Analysis, 4(6), 519-524. [Link]
Sources
- 1. Adamantane | 281-23-2 [chemicalbook.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. alliancechemical.com [alliancechemical.com]
- 9. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The detection of the urinary metabolites of 3-[(adamantan-1-yl)carbonyl]-1-pentylindole (AB-001), a novel cannabimimetic, by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. library.dphen1.com [library.dphen1.com]
- 12. 1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
Resolving solubility issues with 3-Methyl-1-adamantaneacetic acid in aqueous media
Welcome to the Technical Support Center for 3-Methyl-1-adamantaneacetic acid . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay developers overcome the notorious solubility hurdles associated with adamantane derivatives.
The primary challenge with 3-Methyl-1-adamantaneacetic acid lies in its thermodynamic profile. The adamantane scaffold is a bulky, highly symmetric, and extremely lipophilic tricyclic hydrocarbon. While the acetic acid moiety provides a handle for ionization, the massive hydrophobic bulk of the methyl-adamantane core forces surrounding water molecules into entropically unfavorable clathrate structures, driving rapid aggregation and precipitation in aqueous media.
Below is our field-proven, causality-driven guide to achieving stable, monomeric solubilization for your assays.
Solubilization Decision Matrix
Decision matrix for solubilizing 3-Methyl-1-adamantaneacetic acid.
Troubleshooting & FAQs (Q&A)
Q1: Why does my compound instantly precipitate when diluted from a DMSO stock into PBS? A1: This is a classic example of "solvent crash-out" driven by the hydrophobic effect. When you dilute a DMSO stock into an aqueous buffer, the local dielectric constant of the solvent environment drops rapidly. To minimize the thermodynamically unfavorable exposure of the lipophilic adamantane cage to water, the molecules rapidly self-associate and nucleate into solid aggregates. Furthermore, DMSO itself can interact with the solute, and sudden dilution strips this solvation shell[1].
Q2: I need a strictly aqueous formulation for a cell-based assay. What is the most reliable approach? A2: The gold standard for solubilizing adamantane derivatives without organic solvents is host-guest supramolecular complexation using β-cyclodextrin (β-CD) . The adamantane cage has a diameter that perfectly matches the ~6.0 Å inner hydrophobic cavity of β-CD, resulting in an exceptionally strong 1:1 inclusion complex[2]. This shields the hydrophobic core from water while the hydroxyl-rich exterior of the cyclodextrin ensures aqueous solubility[3].
Q3: Can I just adjust the pH to form a soluble salt? A3: Yes, but with limitations. The pKa of the acetic acid group is approximately 4.8. Adjusting your buffer to pH > 7.5 ensures complete deprotonation to the carboxylate form, which increases polarity. However, because the methyl-adamantane moiety is overwhelmingly lipophilic, the resulting molecule acts like a surfactant. Instead of dissolving as true monomers, it often forms micelles. While the solution may look clear, these micelles can drastically alter the apparent IC50 or bioavailability in your assays.
Q4: Will using cyclodextrins affect my biological assay results? A4: It can. While β-CD increases the total dissolved concentration of the drug, the drug exists in an equilibrium between the "free" state and the "complexed" state. Because the binding affinity of adamantane to β-CD is so high, the concentration of the free drug available for target engagement may actually decrease, potentially shifting your dose-response curves[4]. You must account for this competitive binding in your data analysis.
Quantitative Data: Solubilization Strategies Comparison
| Solubilization Strategy | Mechanism of Action | Est. Max Aqueous Conc. | Biological Assay Compatibility | Key Limitation |
| Direct Buffer Dissolution (pH 7.4) | Deprotonation of -COOH | < 1 mM | Excellent | Extremely low solubility; high risk of micellization. |
| Co-solvent (5% DMSO) | Reduction of dielectric constant | 2 - 5 mM | Moderate (DMSO toxicity >1%) | Risk of solvent crash-out upon further dilution. |
| Native β-Cyclodextrin | Host-guest inclusion (1:1) | ~10 - 15 mM | Good | Native β-CD has limited inherent water solubility (~18.5 g/L)[1]. |
| HP-β-Cyclodextrin | Host-guest inclusion (1:1) | > 50 mM | Excellent | Potential competitive binding reduces free drug availability[4]. |
Validated Experimental Protocols
Protocol A: β-Cyclodextrin Inclusion Complexation
Use this method when organic solvents are strictly prohibited. Note: Do not use DMSO to pre-dissolve the compound, as DMSO will competitively bind inside the cyclodextrin cavity and displace the adamantane guest[1].
-
Calculate Molar Ratios: Weigh out 3-Methyl-1-adamantaneacetic acid and β-cyclodextrin (or Hydroxypropyl-β-cyclodextrin for higher concentrations) at a 1:1.2 molar ratio (Guest:Host) to ensure complete complexation[5].
-
Prepare Host Solution: Dissolve the β-CD in your target aqueous buffer (e.g., PBS or pure water) at 37 °C.
-
Guest Addition: Add the 3-Methyl-1-adamantaneacetic acid powder directly into the stirring β-CD solution.
-
Thermodynamic Equilibration: Stir the suspension vigorously at 37 °C for 12 to 24 hours. The prolonged time is required because the solid-to-complex transition is entirely dependent on the slow dissolution rate of the free powder[3].
-
Self-Validation System:
-
Centrifugation Check: Centrifuge the final mixture at 10,000 x g for 10 minutes. If a white pellet forms, uncomplexed compound remains.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. The resulting filtrate is your stable, complexed stock. Quantify the final concentration via HPLC.
-
Protocol B: pH-Titrated Co-Solvent Solubilization
Use this method for biochemical (cell-free) assays where up to 5% DMSO is tolerated.
-
Stock Preparation: Dissolve 3-Methyl-1-adamantaneacetic acid in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).
-
Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM Tris-HCl) and adjust the pH to 8.0. A pH significantly higher than the pKa (~4.8) ensures the compound will ionize immediately upon contact with the buffer.
-
Dropwise Addition (Critical Step): Place the buffer on a magnetic stirrer at high speed. Add the DMSO stock dropwise into the vortex of the buffer. Causality: Adding buffer to DMSO causes rapid, uncontrolled drops in the dielectric constant, leading to massive nucleation. Adding DMSO dropwise into a large volume of rapidly stirring buffer ensures the compound is instantly dispersed and ionized, preventing local supersaturation.
-
Self-Validation System:
-
Tyndall Effect Check: Shine a standard laser pointer through the glass vial in a dark room. If you see a distinct, solid beam path (Tyndall scattering), the compound has formed colloidal aggregates or micelles rather than a true monomeric solution. If the beam is invisible, you have achieved true dissolution.
-
References
-
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - MDPI. mdpi.com. 4
-
Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC. nih.gov. 3
-
A water-soluble aza-adamantyl nitroxide radical and its complexes with β-cyclodextrin derivatives - New Journal of Chemistry. rsc.org. 2
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. chemicaljournals.com. 5
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins | ACS Omega. acs.org. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A water-soluble aza-adamantyl nitroxide radical and its complexes with β-cyclodextrin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemicaljournals.com [chemicaljournals.com]
Technical Support Center: Advanced Purification of 3-Methyl-1-adamantaneacetic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals dealing with the isolation and purification of 3-methyl-1-adamantaneacetic acid. Due to the highly lipophilic nature of the adamantane cage and the ionizable carboxylic acid moiety, standard purification methods often require precise thermodynamic and phase-transfer controls.
Below, you will find our validated decision matrix, troubleshooting FAQs, and step-by-step experimental protocols.
Core Purification Logic & Workflow
Purification workflow and troubleshooting logic for 3-methyl-1-adamantaneacetic acid.
Frequently Asked Questions (Theory & Causality)
Q: Why prioritize acid-base extraction over direct flash chromatography for the crude mixture? A: 3-Methyl-1-adamantaneacetic acid possesses a bulky, highly lipophilic adamantane core paired with an ionizable carboxylic acid. By exploiting its pKa (approximately 4.8), adjusting the aqueous phase to pH > 10 using NaOH or NaHCO₃ ionizes the acid into a highly water-soluble carboxylate salt. This creates a self-validating thermodynamic partition: neutral, lipophilic impurities (such as unreacted 1-bromo-3-methyladamantane or hydrocarbon byproducts) are easily washed away with a non-polar solvent like diethyl ether. Subsequent acidification to pH 1 protonates the compound, driving it out of the aqueous phase and into an organic extraction phase like ethyl acetate[1]. This method is far more scalable, cost-effective, and reproducible than initial chromatography.
Q: What is the mechanistic role of activated charcoal during the alkaline dissolution step? A: Crude adamantane syntheses often generate highly conjugated, polymeric, or trace transition-metal impurities that cause persistent yellow or brown discoloration. Activated charcoal provides a massive, porous surface area that selectively adsorbs these high-molecular-weight chromophores via van der Waals forces and π-π interactions. Performing this step in the hot alkaline aqueous phase ensures the target molecule remains fully dissolved as a salt, while the insoluble impurities are trapped in the carbon matrix and removed via hot filtration[1].
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: The product "oils out" instead of crystallizing during the final purification step.
-
Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure solute is depressed below the temperature at which it supersaturates the solvent, or when the solvent system cools too rapidly. The lipophilic 3-methyl adamantane core is particularly prone to this in purely aqueous or highly polar mixtures.
-
Resolution: Switch to a dual-solvent recrystallization system. Dissolve the crude oil in a minimum volume of hot ethanol. Slowly add a non-polar anti-solvent like n-hexane or diethyl ether until slight turbidity persists, then gently reheat until clear. Allow the solution to cool slowly to room temperature. Crystallizing from a mixture of ether and n-hexane has been proven highly effective for adamantaneacetic acid derivatives[2].
Issue 2: Reversed-phase chromatography yields poor resolution between 3-methyl-1-adamantaneacetic acid and its positional isomers.
-
Root Cause: The adamantane cage is extremely hydrophobic. Standard water/acetonitrile gradients without pH modifiers cause the carboxylic acid to exist in a dynamic equilibrium of protonated and deprotonated states, leading to peak broadening, tailing, and co-elution.
-
Resolution: Add 0.1% formic acid to both the aqueous and organic mobile phases[3]. This suppresses the ionization of the carboxylic acid, locking it into a single, protonated state. Utilize a C18 column with a slow gradient (e.g., water/acetonitrile) to maximize the hydrophobic interaction differences between isomers.
Validated Experimental Protocols
Protocol A: Acid-Base Extraction & Charcoal Decolorization
This protocol is designed to isolate the target acid from neutral organic byproducts.
-
Alkaline Dissolution: Suspend the crude 3-methyl-1-adamantaneacetic acid in 1M aqueous NaOH (or saturated aqueous sodium bicarbonate) and heat gently to 60°C until dissolution is complete[1].
-
Organic Wash: Wash the alkaline aqueous layer twice with diethyl ether to remove neutral organic impurities. Discard the ether layer.
-
Decolorization: Add 5% (w/w) activated charcoal to the aqueous layer. Stir vigorously at 60°C for 30 minutes.
-
Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the charcoal. Rinse the pad with a small amount of hot water.
-
Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add 12N HCl dropwise with vigorous stirring until the pH reaches 1.0. The target acid will precipitate as a white/off-white suspension[1].
-
Extraction: Extract the aqueous suspension with ethyl acetate three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol B: Dual-Solvent Recrystallization
Use this protocol if the concentrated residue from Protocol A requires further polishing or exhibits "oiling out."
-
Dissolution: Dissolve the concentrated residue in a minimum amount of boiling methanol or ethanol[1].
-
Anti-Solvent Addition: If using ethanol, slowly add diethyl ether or n-hexane dropwise while maintaining heat until the solution becomes faintly cloudy[2].
-
Clarification: Add just enough hot ethanol to clear the turbidity.
-
Crystallization: Allow the solution to cool ambiently to room temperature without disturbance, then place in a 4°C refrigerator overnight to induce crystal growth.
-
Collection: Collect the crystalline solid via vacuum filtration, wash with ice-cold solvent, and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the phase states and expected outcomes across the purification workflow.
| Purification Stage | Reagent / Solvent System | Target Molecule State | Primary Impurities Removed | Expected Outcome |
| Alkaline Dissolution | 1M NaOH or Sat. NaHCO₃ | Aqueous Soluble (Carboxylate Salt) | None (Preparation step) | Complete dissolution of acid |
| Organic Wash | Diethyl Ether | Remains Aqueous Soluble | Unreacted lipophilic precursors | Clearer aqueous phase |
| Decolorization | Activated Charcoal (Hot) | Remains Aqueous Soluble | Polymeric/colored byproducts | Removal of yellow/brown tint |
| Acidification | 12N HCl (to pH 1.0) | Insoluble Precipitate (Protonated) | Polar water-soluble byproducts | White/off-white suspension |
| Extraction | Ethyl Acetate | Organic Soluble | Residual inorganic salts | High-recovery organic layer |
| Recrystallization | MeOH or EtOH/Hexane | Crystalline Solid | Trace structural isomers | >99% Purity, sharp melting pt. |
References
- Google Patents - US3627764A: Adamantanopyridazine compounds.
-
Semantic Scholar - Supporting Information: Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety. Available at: [Link]
Sources
3-Methyl-1-adamantaneacetic acid vs 1-adamantaneacetic acid reactivity
Comparative Reactivity Guide: 3-Methyl-1-adamantaneacetic Acid vs. 1-Adamantaneacetic Acid
Executive Summary
For researchers and drug development professionals, selecting the appropriate adamantyl building block is critical for optimizing the pharmacokinetic profiles of small molecules and the steric stabilization of nanomaterials. This guide provides an objective, data-driven comparison between 1-adamantaneacetic acid (1-AAA) and its methylated derivative, 3-methyl-1-adamantaneacetic acid (3-Me-1-AAA) . By analyzing structural causality, reaction kinetics, and application-specific performance, this guide establishes a framework for selecting the optimal reagent for your synthetic workflows.
Structural & Mechanistic Causality
The adamantane core is renowned for its extreme rigidity, thermal stability, and high lipophilicity. The addition of an acetic acid moiety at the 1-position provides a reactive handle for esterification, amidation, and condensation reactions[1].
The fundamental divergence in reactivity between 1-AAA and 3-Me-1-AAA is driven by symmetry breaking and steric hindrance :
-
1-Adamantaneacetic Acid (1-AAA): Maintains high crystalline symmetry. The lack of substitution on the adamantane cage allows for predictable, unhindered nucleophilic attack at the activated carbonyl carbon during coupling reactions. Its balanced lipophilicity makes it an ideal bulky stabilizer for organometallic synthesis[2].
-
3-Methyl-1-adamantaneacetic Acid (3-Me-1-AAA): The introduction of a methyl group at the 3-position breaks the C3v symmetry of the adamantane core. This modification significantly increases the overall lipophilicity (XLogP3 = 3.6)[3]. Mechanistically, while the acetic acid side chain is separated from the cage by a methylene spacer, the asymmetric bulk of the 3-methyl group alters the conformational landscape of the molecule. In biological systems, this translates to altered receptor binding kinetics (e.g., 5-HT1A/5-HT2 receptors)[4].
Fig 1. Structural divergence and application pathways of adamantaneacetic acid derivatives.
Quantitative Comparison & Reactivity Profiling
The physical and chemical properties of these two compounds dictate their behavior in both organic synthesis and analytical chemistry.
| Property / Parameter | 1-Adamantaneacetic Acid (1-AAA) | 3-Methyl-1-adamantaneacetic Acid (3-Me-1-AAA) |
| CAS Number | 4942-47-6[5] | 14202-13-2[3] |
| Molecular Formula | C12H18O2[5] | C13H20O2[3] |
| Molecular Weight | 194.27 g/mol [5] | 208.30 g/mol [3] |
| Lipophilicity (XLogP3) | ~3.1 | 3.6[3] |
| Melting Point | 134-137 °C[1] | Lower (Due to disrupted crystal packing) |
| Steric Profile | Symmetrical bulk | Asymmetrical, extended bulk |
| Primary Use Cases | MmpL3 inhibitors[6], CoPt3 stabilizers[2] | Adatanserin analogues[4], Analytical standards[7] |
Application-Specific Performance
A. Pharmaceutical Synthesis
In the development of Adatanserin analogues (anxiolytic and antidepressant agents), the substitution of 1-AAA with 3-Me-1-AAA is used to probe the steric limits of the 5-HT1A and 5-HT2 receptor binding pockets[4]. The added methyl group increases the hydrophobic interactions within the receptor, often leading to prolonged target residence time. Conversely, in the synthesis of MmpL3 inhibitors for drug-resistant tuberculosis, the unmethylated 1-AAA is often preferred to maintain a delicate balance between kinetic water solubility and the lipophilicity required to penetrate the mycobacterial cell wall[6].
B. Nanomaterials and Analytical Chemistry
1-AAA is a highly effective, bulky stabilizing agent in the organometallic synthesis of magnetic alloy nanocrystals (e.g., CoPt3)[2]. The carboxylic acid anchors to the metal surface, while the rigid adamantane cage creates an impenetrable steric shield that prevents nanoparticle agglomeration. Meanwhile, 3-Me-1-AAA is frequently utilized as a specialized internal standard in complex analytical workflows, such as the ethanolysis depolymerization of Kraft lignin, due to its unique retention time and absence in natural biomass[7].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, where intermediate states provide visual or analytical confirmation of success.
Protocol 1: Mild Amide Coupling (Synthesis of Adamantyl Derivatives)
Causality: While acid chlorides provide high reactivity[4], they can lead to undesired side reactions and require strictly anhydrous conditions. Using EDC·HCl and DMAP provides a milder pathway where the formation of the active ester intermediate can be easily monitored, ensuring the sterically hindered adamantane core does not impede the final coupling.
-
Activation: Dissolve 1.0 eq of the carboxylic acid (1-AAA or 3-Me-1-AAA) in anhydrous dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP.
-
Validation Check 1: Stir for 30–45 minutes at room temperature. Perform TLC (Hexanes/EtOAc). The complete disappearance of the highly polar acid spot and the appearance of a less polar active ester spot validates successful activation.
-
Coupling: Add 1.1 eq of the target amine (e.g., arylpiperazine) dropwise. Stir at room temperature for 12–24 hours.
-
Workup: Quench the reaction with deionized water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
Fig 2. Self-validating experimental workflow for adamantyl amide coupling.
Protocol 2: Nanocrystal Stabilization using 1-AAA
Causality: The bulky nature of 1-AAA is exploited to control the nucleation and growth kinetics of CoPt3 nanocrystals. The steric hindrance dictates the final size of the nanoparticle[2].
-
Precursor Assembly: In a Schlenk flask under dry argon, combine 0.5 mmol of 1,2-hexadecanediol, 0.083 mmol of Pt(acac)2, and 1.4 mmol of 1-AAA in a mixture of hexadecylamine (HDA) and diphenyl ether[2].
-
Dissolution: Heat the mixture to 65 °C.
-
Validation Check 1: The formation of a completely clear solution validates that the precursors and the 1-AAA stabilizer are fully dissolved and coordinated.
-
Nucleation: Inject Co2(CO)8 and rapidly heat the system to 280 °C.
-
Validation Check 2: The solution will turn into a stable, dark colloidal suspension. If black precipitate falls out of the solution, the steric stabilization has failed (likely due to insufficient 1-AAA concentration or oxygen contamination).
References
-
Shanghai Talent Chemical Co.,Ltd. - 1-Adamantaneacetic Acid CAS 4942-47-6 Properties and Applications URL:[Link]
-
LookChem - 3-Methyl-1-adamantaneacetic acid (14202-13-2) Chemical Properties URL: [Link]
-
Journal of Medicinal Chemistry (ACS) - Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity URL:[Link]
-
Journal of the American Chemical Society (ACS) - Study of Nucleation and Growth in the Organometallic Synthesis of Magnetic Alloy Nanocrystals: The Role of Nucleation Rate in Size Control of CoPt3 Nanocrystals URL:[Link]
-
PMC (National Institutes of Health) - Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis URL:[Link]
-
MDPI Catalysts - Kraft Lignin Ethanolysis over Zeolites with Different Acidity and Pore Structures for Aromatics Production URL:[Link]
Sources
A Comparative Guide to Validated HPLC Methods for Purity Determination of 3-Methyl-1-adamantaneacetic Acid
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 3-Methyl-1-adamantaneacetic acid. As a key intermediate or active pharmaceutical ingredient (API), ensuring the purity of this compound is paramount for drug safety and efficacy. This document delves into the rationale behind methodological choices, presents detailed validation protocols, and offers comparative data to guide researchers, scientists, and drug development professionals in selecting and implementing a method that is fit for their intended purpose.
The inherent structure of 3-Methyl-1-adamantaneacetic acid—a bulky, lipophilic adamantane cage coupled with a carboxylic acid functional group—presents unique challenges for chromatographic analysis.[1][2] Specifically, its high hydrophobicity dictates the use of reversed-phase chromatography, while the lack of a significant chromophore necessitates UV detection at low wavelengths. The validation of any analytical method for its purity is not merely a procedural step but a foundational requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to ensure the method is reliable, reproducible, and accurate.[3][4][5]
This guide will compare two robust, validated methods:
-
Method A: An Isocratic RP-HPLC Method , optimized for speed and efficiency, making it ideal for routine quality control (QC) environments.
-
Method B: A Gradient RP-HPLC Method , designed for enhanced resolution and specificity, suitable for in-depth impurity profiling and stability studies where a wider range of potential degradation products must be separated.
The Regulatory Pillar: Understanding HPLC Method Validation
Before comparing specific methods, it is crucial to understand the framework of analytical method validation. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7] The core performance characteristics, as defined by the ICH Q2(R2) guideline, form the basis of our validation protocols.[4][6][8]
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[3][8]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3][8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Visualizing the Validation Workflow
The process of taking an HPLC method from development to a fully validated state follows a logical sequence. This workflow ensures that all aspects of the method's performance are thoroughly evaluated and documented.
Caption: The logical workflow for HPLC method validation.
Comparative Methodologies and Protocols
The primary difference between the two methods lies in the mobile phase delivery. Method A uses a constant mobile phase composition (isocratic), while Method B uses a composition that changes over time (gradient). This fundamental difference impacts run time, resolution, and suitability for different applications.
Chromatographic Conditions: A Head-to-Head Comparison
The selection of a C18 column is based on the hydrophobic nature of the adamantane moiety, promoting retention via reversed-phase mechanisms.[1] Acetonitrile is chosen as the organic modifier due to its strong elution strength and low UV cutoff.[11] The mobile phase is acidified with phosphoric acid to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5), ensuring a single, non-ionized form of the analyte, which results in improved peak shape and consistent retention.[12]
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC | Rationale for Choices |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm | C18 provides excellent hydrophobic interaction for adamantane derivatives.[1] Standard dimensions offer a balance of efficiency and backpressure. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Phosphoric Acid | Phosphoric acid adjusts pH to ~2.5, suppressing analyte ionization for better peak shape.[12] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Strong organic solvent for eluting lipophilic compounds.[11] |
| Elution Mode | Isocratic: 65% A / 35% B | Gradient Program | Isocratic is simpler and faster. Gradient is required to resolve impurities with a wide range of polarities. |
| Gradient Program | N/A | Time (min) | %B |
| 0.0 | 35 | ||
| 15.0 | 90 | ||
| 17.0 | 90 | ||
| 17.1 | 35 | ||
| 22.0 | 35 | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility.[13] |
| Detection | UV at 210 nm | UV at 210 nm | Necessary due to the lack of a strong chromophore in the adamantane structure. |
| Injection Volume | 10 µL | 10 µL | A small volume minimizes potential peak distortion from the injection solvent.[14] |
| Run Time | ~10 minutes | 22 minutes | Method A is optimized for throughput; Method B requires more time for gradient separation and re-equilibration. |
Experimental Protocols: A Step-by-Step Guide
The trustworthiness of a method is established through a meticulously executed validation protocol.[3] Below are the detailed steps for validating both methods.
Solution Preparation
-
Diluent: Mobile Phase composition (Method A: 65:35 Water:Acetonitrile with 0.1% H₃PO₄; Method B: Initial mobile phase composition).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 3-Methyl-1-adamantaneacetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard Solution using the sample to be tested.
Specificity (Forced Degradation)
The goal is to demonstrate that the method can separate the main peak from potential degradation products.
-
Prepare four separate sample solutions (~0.1 mg/mL).
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then prepare the solution.
-
Analyze all stressed samples, along with an unstressed sample and a blank (diluent), using the respective HPLC method.
-
Acceptance Criteria: The main peak should be spectrally pure (if using a DAD/PDA detector) and well-resolved from any degradation peaks (Resolution > 2.0).
Linearity and Range
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range from the LOQ to 150% of the working concentration (e.g., 0.005, 0.05, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
-
Prepare a sample matrix (placebo) if applicable. Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) with a known amount of the reference standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]
Precision
-
Repeatability (Intra-assay precision): Prepare six individual sample solutions at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six sample solutions on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
These can be determined based on the signal-to-noise (S/N) ratio or from the linearity curve.
-
S/N Method: Sequentially dilute the standard solution until the S/N ratio is approximately 10 for the LOQ and 3 for the LOD.
-
Linearity Curve Method: Calculate using the formulas: LOQ = (10 * σ) / S and LOD = (3.3 * σ) / S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.
-
Verification: The precision at the determined LOQ concentration should have an RSD of ≤ 10%.
Robustness
-
Introduce small, deliberate variations to the method parameters one at a time.
-
Parameters to Vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count, resolution) must remain within acceptable limits. Retention times should not shift excessively.
Comparative Validation Data Summary
The following table summarizes the expected validation results for the two methods, highlighting their respective strengths and weaknesses.
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | Expert Analysis & Interpretation |
| Specificity | May show co-elution with closely related impurities. Peak purity analysis is critical. | Superior resolution of all degradation products from the main peak. | The gradient method is inherently more specific and reliable for stability-indicating assays. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods are expected to show excellent linearity. |
| Range | LOQ - 150% of target conc. | LOQ - 150% of target conc. | The range is determined by the application and is typically similar for both methods. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | Both methods demonstrate high accuracy. |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | Both methods are highly precise for the main analyte. |
| - Intermediate Precision | ≤ 1.5% | ≤ 1.5% | |
| LOQ | ~0.05% of target conc. | ~0.02% of target conc. | The gradient method often provides better sensitivity (lower LOQ) due to sharper peaks for late-eluting compounds. |
| Robustness | Passed | Passed | Both methods should be robust, but the gradient method's retention times will be more sensitive to changes in gradient slope and dwell volume. |
Inter-relationship of Core Validation Parameters
The core validation parameters are not independent silos; they are interconnected and collectively ensure the method's reliability. Accuracy, for instance, cannot be truly established without first demonstrating precision and specificity.
Caption: Interconnectivity of key HPLC validation parameters.
Conclusion and Recommendations
Both the isocratic (Method A) and gradient (Method B) HPLC methods can be successfully validated for the purity determination of 3-Methyl-1-adamantaneacetic acid. The choice between them is dictated by the specific application.
-
Method A (Isocratic) is the superior choice for routine QC testing and release assays where speed and throughput are critical and the impurity profile is well-characterized. Its simplicity reduces the chances of error in mobile phase preparation and offers faster run times, leading to significant cost and time savings.
-
Method B (Gradient) is essential for stability studies, impurity profiling, and method development/validation stages . Its superior resolving power ensures that all potential impurities and degradation products are separated, providing a more comprehensive and accurate picture of the sample's purity. This makes it the more authoritative and trustworthy method when facing unknown or complex samples.[15][16]
Ultimately, the decision rests on a risk-based assessment of the analytical needs. For comprehensive product characterization, Method B is indispensable. For routine monitoring of a known product, Method A provides a validated, efficient alternative.
References
-
ResearchGate. Liquid chromatography of adamantane derivatives. Available from: [Link]
-
Latin American and Caribbean Bulletin of Medicinal and Aromatic Plants. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Available from: [Link]
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
United States Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available from: [Link]
-
International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
K. Shinoda. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Available from: [Link]
-
LookChem. 3-Methyl-1-adamantaneacetic acid. Available from: [Link]
-
Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Available from: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Waters Corporation. Modernizing an analytical method with the new liquid chromatography gradient allowable ranges provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available from: [Link]
-
Separation Science. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. usp.org [usp.org]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. database.ich.org [database.ich.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. japsonline.com [japsonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sepscience.com [sepscience.com]
- 15. mdpi.com [mdpi.com]
- 16. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
A Comparative Guide to the Lipophilicity of Adamantane Derivatives vs. 3-Methyl-1-adamantaneacetic Acid
Executive Summary
In modern medicinal chemistry, escaping the "flatland" of planar molecules is a critical strategy for improving drug pharmacokinetics. The incorporation of polycyclic, three-dimensional scaffolds like adamantane is a proven method to enhance lipophilicity, protect adjacent functional groups from metabolic cleavage, and improve blood-brain barrier (BBB) permeability.
While classic amine-based adamantane derivatives (such as amantadine and memantine) are well-documented, carboxylic acid derivatives offer a distinctly different physicochemical profile. This guide objectively compares the lipophilicity (LogP/LogD) of standard adamantane derivatives against 3-Methyl-1-adamantaneacetic acid , providing mechanistic insights and a self-validating experimental protocol for partition coefficient determination.
Structural and Physicochemical Comparison
To understand the unique profile of 3-Methyl-1-adamantaneacetic acid, we must first benchmark it against the broader adamantane family. The table below summarizes the quantitative LogP data for these compounds.
| Compound | Molecular Formula | LogP | Key Structural Feature | Primary Application |
| Adamantane | C₁₀H₁₆ | 3.98 | Unsubstituted tricyclic cage | Chemical building block |
| Amantadine | C₁₀H₁₇N | 2.44 | Primary amine at C1 | Antiviral, Antiparkinson |
| 1-Adamantaneacetic acid | C₁₂H₁₈O₂ | 2.59 | Acetic acid moiety at C1 | Synthetic intermediate |
| Memantine | C₁₂H₂₁N | 3.28 | Amine + two methyl groups | Alzheimer's disease |
| Rimantadine | C₁₂H₂₁N | 3.60 | Amine + ethyl linker | Antiviral |
| 3-Methyl-1-adamantaneacetic acid | C₁₃H₂₀O₂ | 3.60 | Acetic acid + methyl group | Advanced intermediate / Ligand |
Mechanistic Insights: Substituent Effects on Lipophilicity
The adamantane cage itself is a highly lipophilic hydrocarbon with a LogP of approximately 3.98[1]. As a general rule of thumb in drug design, appending a bare adamantyl group to a molecular scaffold typically increases the calculated partition coefficient by approximately 3.1 log units, making it an exceptional tool for rescuing highly water-soluble drug candidates[2]. However, introducing functional handles alters this baseline lipophilicity significantly:
-
The Amine Series (CNS Drugs): The addition of a primary amine at the C1 position yields amantadine, which drastically reduces the LogP to 2.44 due to the polar, hydrogen-bonding nature of the nitrogen[3]. To recover the lipophilicity required for optimal CNS penetration, medicinal chemists append hydrophobic bulk. Adding two methyl groups to the cage yields memantine, restoring the LogP to 3.28[4]. Alternatively, extending the alkyl linker yields rimantadine, which achieves a LogP of 3.60[5].
-
The Carboxylic Acid Series: The introduction of an acetic acid moiety at the C1 position (1-Adamantaneacetic acid) lowers the LogP to 2.59[6]. However, by introducing an additional methyl group at the C3 position, we arrive at 3-Methyl-1-adamantaneacetic acid , which exhibits an increased LogP of 3.60[7].
The pH-Dependent Paradigm (LogP vs. LogD): Unlike the amine derivatives (which are basic and protonated at physiological pH), 3-Methyl-1-adamantaneacetic acid is acidic. While its intrinsic LogP (unionized state at pH < 3.0) is highly lipophilic (~3.60), its physiological LogD at pH 7.4 will drop significantly as the carboxylic acid deprotonates into a highly water-soluble carboxylate. This makes 3-Methyl-1-adamantaneacetic acid an excellent candidate for formulations requiring pH-dependent release or as a tunable prodrug moiety.
Experimental Protocol: Self-Validating System for LogP/LogD Determination
To accurately measure the lipophilicity of 3-Methyl-1-adamantaneacetic acid, a standard Shake-Flask method coupled with RP-HPLC must be used. As an application scientist, I mandate a self-validating protocol that utilizes mass-balance checks to ensure no compound is lost to precipitation or glass adsorption.
Step-by-Step Methodology
Step 1: Phase Pre-Saturation
-
Action: Vigorously stir equal volumes of 1-octanol and the chosen aqueous buffer (0.1 M HCl for LogP; pH 7.4 PBS for LogD) for 24 hours at 25°C. Allow the phases to separate completely.
-
Causality: Octanol and water have slight mutual solubility. Pre-saturating the solvents prevents volume shifts during the actual partitioning experiment, which would otherwise skew the final concentration calculations.
Step 2: Analyte Preparation
-
Action: Dissolve 3-Methyl-1-adamantaneacetic acid in the pre-saturated octanol phase to a concentration of 1 mg/mL. Add 0.1 mg/mL of toluene as an internal standard.
-
Causality: Because 3-Methyl-1-adamantaneacetic acid is highly lipophilic in its unionized state, starting it in the organic phase ensures complete dissolution and prevents the formation of micelles that can occur if introduced via the aqueous phase.
Step 3: Partitioning and Equilibration
-
Action: Combine 5 mL of the spiked octanol with 5 mL of pre-saturated aqueous buffer in a borosilicate glass vial. Shake mechanically at 50 rpm for 2 hours at a strictly controlled 25°C.
-
Causality: Gentle shaking maximizes the interfacial surface area for partitioning without creating unbreakable emulsions. Temperature control is critical because partitioning is a thermodynamically driven equilibrium.
Step 4: Phase Separation
-
Action: Centrifuge the vials at 3000 × g for 15 minutes.
-
Causality: Gravity alone is insufficient to break micro-emulsions. Centrifugation ensures a sharp phase boundary, preventing microscopic aqueous droplets from artificially inflating the apparent octanol concentration.
Step 5: Dual-Phase HPLC-UV/MS Quantification (The Self-Validation Step)
-
Action: Carefully sample both the top (octanol) and bottom (aqueous) layers using separate syringes. Analyze both phases via RP-HPLC.
-
Causality: Measuring both phases establishes a strict mass balance: Masstotal=(Coct×Voct)+(Caq×Vaq) . If the recovered mass is <95% of the starting mass, the assay invalidates itself, flagging potential precipitation or adsorption to the glassware.
Step 6: Calculation
-
Action: Calculate the partition coefficient using the ratio of the integrated peak areas (adjusted for the internal standard).
-
LogP=log10([Unionized]octanol/[Unionized]aqueous)
-
Workflow Visualization
The following diagram illustrates the pH-dependent partitioning behavior of 3-Methyl-1-adamantaneacetic acid during the shake-flask assay.
Fig 1: pH-dependent partitioning workflow of 3-Methyl-1-adamantaneacetic acid.
Conclusion
While classic adamantane amines rely on alkyl substitutions to tune their lipophilicity for CNS targets, 3-Methyl-1-adamantaneacetic acid offers a highly tunable, pH-dependent alternative. By combining the hydrophobic bulk of the methyl-substituted adamantane cage (LogP 3.60) with an ionizable carboxylic acid, researchers can engineer molecules that are highly soluble in physiological environments but rapidly partition into lipid membranes upon protonation.
References
-
TargetMol. "Adamantane". 1
-
PubChem. "Amantadine | C10H17N | CID 2130". 3
-
European Medicines Agency. "Acrescent, INN- memantine hydrochloride / donepezil hydrochloride". 4
-
PubChem. "Rimantadine | C12H21N | CID 5071". 5
-
ConnectSci. "Unlocking therapeutic potential: the role of adamantane in drug discovery". 2
-
LookChem. "3-Methyl-1-adamantaneacetic acid". 7
-
Ambeed. "1-Adamantaneacetic acid". 6
Sources
- 1. Adamantane | TargetMol [targetmol.com]
- 2. connectsci.au [connectsci.au]
- 3. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4942-47-6 | 1-Adamantaneacetic acid | Saxagliptin | Ambeed.com [ambeed.com]
- 7. lookchem.com [lookchem.com]
A Senior Application Scientist's Guide to Benchmarking 3-Methyl-1-adamantaneacetic acid Against Other Cycloalkane Carboxylic Acids
Abstract
In the landscape of modern drug discovery, the deliberate tuning of a candidate's physicochemical properties is paramount to achieving desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The adamantane scaffold, a rigid and lipophilic diamondoid, has emerged as a privileged structure, often employed to enhance metabolic stability and modulate pharmacokinetics.[1][2][3][4] This guide provides an in-depth comparative analysis of 3-Methyl-1-adamantaneacetic acid against a curated set of cycloalkane carboxylic acids, including its parent compound, 1-adamantaneacetic acid, and the more common cyclohexaneacetic acid. We will dissect their key performance attributes—lipophilicity (LogP), acidity (pKa), and metabolic stability—through the lens of established experimental protocols, offering researchers a comprehensive framework for selecting the optimal carbocyclic moiety for their therapeutic applications.
Introduction: The Rationale for Carbocycles in Medicinal Chemistry
Cyclic structures are ubiquitous in pharmaceuticals, providing a means to control molecular shape, reduce the number of rotatable bonds, and thereby enhance oral bioavailability and target specificity.[5][6] Among these, saturated carbocycles like adamantane and cyclohexane are frequently used as bioisosteres for phenyl rings, allowing chemists to escape the "flatland" of aromatic systems and explore three-dimensional chemical space.[2]
The adamantane cage is particularly valued for its exceptional rigidity and metabolic robustness. Its cage-like structure can act as a "metabolic shield," protecting nearby functional groups from enzymatic degradation by cytochrome P450 (CYP) enzymes.[1][2] This often translates to an extended biological half-life for drug candidates.[1][7] However, this stability comes with significantly increased lipophilicity, which can impact solubility and off-target effects.
This guide focuses on 3-Methyl-1-adamantaneacetic acid, a derivative that introduces a subtle structural modification to the adamantane core. The central question we address is: How does this methyl substitution, or the choice of a simpler cycloalkane altogether, influence the critical physicochemical properties that govern a molecule's journey through the body?
The Competitors: A Comparative Overview
To provide a meaningful benchmark, we have selected three representative cycloalkane carboxylic acids for comparison against our lead compound.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Inclusion |
| 3-Methyl-1-adamantaneacetic acid | ![]() | C13H20O2 | 208.30 | Lead Compound: A methylated derivative of the adamantane scaffold. |
| 1-Adamantaneacetic acid | ![]() | C12H18O2 | 194.27 | Parent Compound: The direct, unsubstituted adamantane analogue for baseline comparison.[8] |
| Cyclohexaneacetic acid | ![]() | C8H14O2 | 142.19 | Common Cycloalkane: A widely used, flexible, and less lipophilic saturated carbocycle. |
Head-to-Head Comparison: Key Physicochemical Properties
Lipophilicity: The Gateway to Membrane Permeability
Expertise & Experience: Lipophilicity, quantified as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's behavior. It governs solubility, permeability across biological membranes like the blood-brain barrier, and binding to plasma proteins.[9][] While high lipophilicity can enhance membrane transport, it can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The "shake-flask" method remains the gold standard for its direct and accurate measurement.[9]
Comparative Data:
| Compound | Predicted LogP (XLogP3) | Interpretation |
| 3-Methyl-1-adamantaneacetic acid | 3.6[11] | Highly lipophilic, suggesting strong membrane association. |
| 1-Adamantaneacetic acid | 3.2[8] | Very lipophilic, characteristic of the adamantane scaffold. |
| Cyclohexaneacetic acid | 1.9 | Moderately lipophilic, significantly lower than the adamantanes. |
Trustworthiness: The data clearly indicates that the adamantane-based acids are substantially more lipophilic than their cyclohexane counterpart. The addition of a methyl group to the adamantane core further increases this value. This suggests that while 3-Methyl-1-adamantaneacetic acid may exhibit excellent membrane permeability, formulation scientists may face challenges with its aqueous solubility. In contrast, cyclohexaneacetic acid offers a more balanced profile suitable for applications where extreme lipophilicity is not required.
Experimental Protocol: LogP Determination (Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining the octanol-water partition coefficient (LogP).[][12]
-
Preparation: Prepare a stock solution of the test compound in n-octanol (e.g., 1 mg/mL). Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol containing the test compound with 5 mL of pre-saturated water.
-
Equilibration: Seal the vial and shake it on a mechanical shaker for at least 1 hour at a controlled temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Visualization of Experimental Workflow:
Metabolic Stability: The Key to Longevity
Expertise & Experience: Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. [13]Poor metabolic stability leads to rapid clearance from the body, a short duration of action, and potentially low oral bioavailability. In vitro assays using human liver microsomes (HLM) are a cornerstone of early drug discovery, providing key parameters like half-life (t½) and intrinsic clearance (CLint) to predict in vivo behavior. [1][14][15][16]The adamantane scaffold is specifically employed to increase metabolic stability. [1][2] Conceptual Framework: Metabolic Shielding
The bulky, three-dimensional structure of the adamantane cage provides steric hindrance, physically blocking the approach of metabolizing enzymes to susceptible sites on the drug molecule. This "metabolic shielding" effect is a primary reason for its use in drug design.
Anticipated Results (Hypothetical Data):
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| 3-Methyl-1-adamantaneacetic acid | > 60 | < 10 | High Stability: The adamantane cage effectively shields the molecule. The methyl group may slightly alter binding to enzymes but is unlikely to create a new metabolic liability. |
| 1-Adamantaneacetic acid | > 60 | < 12 | High Stability: As expected from the adamantane scaffold. [1][17] |
| Cyclohexaneacetic acid | ~25 | ~55 | Moderate to Low Stability: The flexible cyclohexane ring is more susceptible to enzymatic hydroxylation at various positions. |
Trustworthiness: We hypothesize that both adamantane derivatives will exhibit significantly greater metabolic stability than cyclohexaneacetic acid. The rigid, saturated cage of adamantane lacks easily oxidizable C-H bonds, and its bulk prevents enzymes from accessing the acetic acid chain. [1]While the methyl group on 3-Methyl-1-adamantaneacetic acid could potentially be a site for hydroxylation, it is more likely that the overall steric bulk maintains or even enhances stability compared to simpler cycloalkanes.
Experimental Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)
This protocol measures the rate of disappearance of a test compound when incubated with HLM. [1][15]
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound solution to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to the wells.
-
The final incubation mixture should contain 0.5 mg/mL HLM, 1 µM test compound, and the NADPH system.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using LC-MS/MS.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate Half-Life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration]).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. jchr.org [jchr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transannular C–H functionalization of cycloalkane carboxylic acids [ideas.repec.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. lookchem.com [lookchem.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. admescope.com [admescope.com]
- 15. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 16. nuvisan.com [nuvisan.com]
- 17. pubs.acs.org [pubs.acs.org]
GC-MS comparative analysis of 3-Methyl-1-adamantaneacetic acid isomers
A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Comparative Analysis of 3-Methyl-1-adamantaneacetic Acid Isomers
Introduction: The Analytical Challenge of Adamantane Isomers
Adamantane and its derivatives are rigid, lipophilic, three-dimensional structures that have garnered significant attention in medicinal chemistry.[1] Their unique scaffold is utilized to improve the pharmacokinetic properties of drug candidates, such as increasing metabolic stability and oral bioavailability. 3-Methyl-1-adamantaneacetic acid is one such derivative of interest.
However, synthetic routes can often produce a mixture of positional isomers, where the methyl and acetic acid groups are located at different positions on the adamantane cage. These subtle structural differences can lead to significant variations in pharmacological activity. Therefore, a reliable analytical method to separate and identify these isomers is crucial for quality control, synthetic route optimization, and structure-activity relationship (SAR) studies.
This guide details a GC-MS based approach, leveraging chemical derivatization to overcome the inherent analytical challenges of these compounds and achieve clear differentiation based on chromatographic retention and mass spectral fragmentation.
The Core Challenge: Why Direct GC-MS is Impractical
Direct analysis of carboxylic acids like 3-Methyl-1-adamantaneacetic acid by GC-MS is often unsuccessful. The primary reasons are:
-
Low Volatility: The carboxylic acid functional group is polar and can form strong intermolecular hydrogen bonds, significantly raising the boiling point and preventing the compound from readily vaporizing in the GC inlet.
-
Poor Thermal Stability: At the high temperatures required for volatilization, carboxylic acids can degrade, leading to inaccurate results.
-
Adsorption: The polar nature of the analyte can cause it to interact with active sites within the GC system (e.g., the inlet liner or column), resulting in poor peak shape (tailing) and reduced sensitivity.[2]
To address these issues, a chemical modification step known as derivatization is essential. This process converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group.[3][4]
Methodology: A Validated Workflow
The following sections provide a detailed, self-validating protocol for the analysis of 3-Methyl-1-adamantaneacetic acid isomers. The causality behind each step is explained to ensure a deep understanding of the process.
Derivatization: Enhancing Volatility through Silylation
For carboxylic acids, the most common and effective derivatization methods are silylation, alkylation, and acylation.[2][3] We will focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This reagent is highly reactive and efficiently replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[4][5]
Detailed Protocol: Silylation using BSTFA (+1% TMCS)
-
Sample Preparation: Ensure the sample containing the isomers is completely dry. Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[4] Lyophilization or evaporation under a stream of dry nitrogen is recommended.
-
Reagent Addition: In a 2 mL GC vial, dissolve approximately 1 mg of the dried sample in 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial. A 2:1 ratio of derivatizing reagent to solvent is a common starting point.[3]
-
Incubation: Tightly cap the vial and heat it at 70°C for 45-60 minutes.[3] The elevated temperature ensures the reaction goes to completion, especially for sterically hindered compounds.[4]
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Analysis: Separation and Detection
The GC-MS system separates the derivatized isomers based on their boiling points and interactions with the GC column, after which the mass spectrometer fragments the molecules and detects the resulting ions.
Detailed Protocol: GC-MS Instrumentation and Parameters
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[6]
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This type of column separates compounds primarily based on their boiling points, which is ideal for differentiating positional isomers.[7]
-
Injector:
-
Mode: Split (e.g., 30:1 split ratio) to prevent column overloading.[8]
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: A slow temperature ramp is crucial for resolving compounds with similar boiling points, such as positional isomers.[9]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 550.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent).
-
Visualization of Experimental Workflow
The entire analytical process can be summarized in the following workflow diagram.
Sources
- 1. connectsci.au [connectsci.au]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. coresta.org [coresta.org]
- 9. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to Validating 3-Methyl-1-adamantaneacetic Acid's Structure via X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography for the structural validation of 3-Methyl-1-adamantaneacetic acid, a key building block in medicinal chemistry. While a specific crystal structure for this exact molecule is not publicly available, we will draw upon data from the closely related 3-Hydroxyadamantane-1-acetic acid to illustrate the principles and comparative power of this technique.
The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, is a privileged motif in drug design, lending favorable pharmacokinetic properties to active pharmaceutical ingredients.[1] The precise substitution pattern on this cage-like structure is critical to its biological activity. Therefore, rigorous structural validation is not merely a confirmatory step but a crucial element in understanding structure-activity relationships (SAR) and ensuring the intellectual property of novel chemical entities.
The Gold Standard: Why X-ray Crystallography?
Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray diffraction (SCXRD) stands as the undisputed "gold standard" for providing a definitive and high-resolution three-dimensional molecular structure.[2] Unlike spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide information about connectivity and the chemical environment of atoms, X-ray crystallography yields the precise spatial coordinates of each atom in the crystal lattice. This allows for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.
However, the power of X-ray crystallography is contingent on the ability to grow a high-quality single crystal, a process that can be both an art and a science.[3][4] The quality of the crystal directly impacts the resolution of the final structure.[5]
A Comparative Look: Crystallography vs. Other Techniques
To fully appreciate the unique advantages of X-ray crystallography, it is essential to compare it with other common analytical methods used in structural characterization.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[6] | Connectivity of atoms, chemical environment, dynamic processes in solution.[7] | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Phase | Solid (single crystal).[8] | Solution.[9] | Gas phase (ions). |
| Strengths | Unambiguous determination of absolute structure.[2] | Provides information about solution-state conformation and dynamics.[10] | High sensitivity, requires very small sample amounts. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. The structure is in the solid state, which may differ from the solution conformation. | Does not directly provide 3D coordinates. Can be complex to interpret for large molecules. | Does not provide stereochemical information. |
This comparison highlights that these techniques are often complementary.[11] While NMR can provide insights into the behavior of a molecule in solution, X-ray crystallography gives an exact and static picture of its solid-state conformation.
The Crystallographic Workflow: From Powder to Structure
The journey from a powdered sample of 3-Methyl-1-adamantaneacetic acid to its validated crystal structure follows a well-defined, multi-step process.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the key steps involved in determining the crystal structure of a small organic molecule like 3-Methyl-1-adamantaneacetic acid.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Methodology: Slow evaporation of a saturated solution is a common technique.
-
Dissolve a small amount of 3-Methyl-1-adamantaneacetic acid in a suitable solvent (e.g., acetone, ethanol, or a mixture).
-
Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor for the formation of well-defined, transparent crystals.[4]
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology:
-
Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images while rotating the crystal. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.
-
Methodology:
-
The collected images are processed to determine the unit cell parameters and space group.
-
The initial atomic positions are determined using direct methods or Patterson methods.[12]
-
4. Structure Refinement and Validation:
-
Objective: To refine the initial structural model to best fit the experimental data and validate its quality.
-
Methodology:
-
The atomic coordinates and thermal parameters are refined against the diffraction data.
-
The quality of the final structure is assessed using metrics such as the R-factor and by checking for geometric reasonability (bond lengths and angles).[5]
-
Comparative Crystallographic Data: Insights from a Close Analog
While the crystal structure of 3-Methyl-1-adamantaneacetic acid is not publicly available, we can gain valuable insights by examining the crystallographic data of the structurally similar 3-Hydroxyadamantane-1-acetic acid.[13] This comparison allows us to anticipate the expected structural features and packing motifs.
| Parameter | 3-Hydroxyadamantane-1-acetic acid[13] | Expected for 3-Methyl-1-adamantaneacetic acid |
| Chemical Formula | C12H18O3 | C13H20O2 |
| Molecular Weight | 210.26 | 208.30 |
| Crystal System | Triclinic | Likely to be a low-symmetry system (e.g., triclinic, monoclinic) |
| Space Group | P-1 | - |
| a (Å) | 6.5120 (9) | - |
| b (Å) | 7.9485 (11) | - |
| c (Å) | 11.5469 (15) | - |
| α (°) | 106.919 (10) | - |
| β (°) | 94.838 (10) | - |
| γ (°) | 104.443 (7) | - |
| Volume (ų) | 545.73 (13) | - |
| Z | 2 | - |
| Key Intermolecular Interactions | O-H···O hydrogen bonds forming a polymeric network. | Carboxylic acid dimers via hydrogen bonding are highly probable. Van der Waals interactions involving the methyl and adamantyl groups will also be significant. |
The crystal structure of 3-Hydroxyadamantane-1-acetic acid is stabilized by extensive hydrogen bonding involving both the hydroxyl and carboxylic acid groups.[13] For 3-Methyl-1-adamantaneacetic acid, the replacement of the hydroxyl group with a methyl group will preclude this specific hydrogen bonding network. Instead, we can anticipate the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties, a common motif for carboxylic acids in the solid state. The crystal packing will then be dictated by weaker van der Waals interactions between the bulky adamantyl cages and the methyl groups.
The Power of Crystallographic Databases
The Cambridge Structural Database (CSD) is an invaluable resource for chemists and crystallographers, containing over 1.2 million small-molecule organic and metal-organic crystal structures.[14][15] A search of the CSD for adamantane derivatives can provide a wealth of information on preferred conformations, packing motifs, and the influence of different substituents on the crystal structure.[16] This information can be used to rationalize the observed crystal structure of a new compound or to predict the likely crystal packing of a molecule yet to be crystallized.
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of detail for the structural validation of novel chemical entities like 3-Methyl-1-adamantaneacetic acid. Its ability to deliver a precise and unambiguous three-dimensional structure is crucial for understanding structure-activity relationships, guiding drug design efforts, and securing intellectual property. While obtaining suitable crystals can be a challenge, the wealth of information provided by a successful crystallographic analysis is invaluable. By comparing the results with data from other analytical techniques and leveraging the power of crystallographic databases, researchers can gain a comprehensive understanding of a molecule's structure and solid-state properties.
References
- BenchChem. (2025).
- Read, R. J., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 235-248.
- German, K. E., et al. (2015). Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. CrystEngComm, 17(3), 572-583.
- Tan, S. Y., et al. (2021).
- BenchChem. (2025).
- Wlodawer, A., & Dauter, Z. (2017). Protein X-Ray Structure Validation: Key Criteria. Biomolecules, 7(4), 73.
- Cheung, E. Y., et al. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 330-337.
- Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(10), 969-980.
- Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology, 8(5), 579-584.
- German, K. E., et al. (2018).
-
Pál, M. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
- Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2634-2655.
- Dauter, Z., & Wlodawer, A. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(8), 849-860.
- Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101-111.
- Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, 80(8), 435-442.
- van der Kant, R., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization.
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
- Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101-111.
-
News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
- Perles, J. (Ed.). (2020). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
-
LookChem. (n.d.). 3-Methyl-1-adamantaneacetic acid. Retrieved from [Link]
-
MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]
- Li, G., et al. (2008). 3-Hydroxyadamantane-1-acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929.
-
re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
- Stilinović, V., et al. (2014). Whole-molecule disorder in the crystal structure of (1-adamantyl)
- Al-Warhi, T., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8443.
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Adamantaneacetic acid. PubChem. Retrieved from [Link]
Sources
- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 6. mdpi.com [mdpi.com]
- 7. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. news-medical.net [news-medical.net]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.nims.go.jp]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Cambridge Structural Database | re3data.org [re3data.org]
Causality & Hazard Assessment: The "Why" Behind the Protocol
As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized lipophilic building blocks like 3-Methyl-1-adamantaneacetic acid (CAS 14202-13-2) requires more than a cursory glance at a generic Safety Data Sheet (SDS). In drug development, adamantane derivatives are highly valued for their ability to tune pharmacokinetics, increase lipophilicity, and cross the blood-brain barrier. However, these exact properties—specifically the bulky, degradation-resistant tricyclic hydrocarbon cage—dictate strict environmental and operational controls during disposal.
This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of 3-Methyl-1-adamantaneacetic acid, ensuring compliance with federal environmental and occupational safety standards.
To design an effective disposal strategy, we must first understand the molecular causality of the hazards. 3-Methyl-1-adamantaneacetic acid ( C13H20O2 ) consists of a highly stable, lipophilic adamantane core attached to a weakly acidic carboxylic acid moiety.
-
Environmental Persistence: The steric hindrance of the tricyclic cage makes this compound highly resistant to natural biodegradation. If discharged into aqueous waste streams, it can bioaccumulate and induce aquatic toxicity.
-
Thermal Destruction Dynamics: Because the molecule contains only carbon, hydrogen, and oxygen, it is classified strictly as a non-halogenated organic compound . Mixing it with halogenated waste streams (e.g., dichloromethane or chloroform) during disposal is a critical operational error. When incinerated together, the halogens act as radical donors, reacting with the adamantane carbon skeleton to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[1].
Therefore, the foundational rule for disposing of this compound is strict segregation into non-halogenated waste streams destined for high-temperature incineration.
Physicochemical Profile & Waste Classification
The following table summarizes the quantitative data and regulatory classifications that govern the handling of this compound.
Table 1: Physicochemical Properties & Operational Implications
| Property | Value / Classification | Operational Implication |
| CAS Number | 14202-13-2 | Unique identifier required for all RCRA waste manifesting. |
| Molecular Formula | C13H20O2 | Absence of halogens dictates non-halogenated disposal routing. |
| Molecular Weight | 208.30 g/mol | High mass-to-charge ratio; bulky lipophilic structure. |
| Physical State | Solid (Crystalline Powder) | Prone to dust generation; requires wet-wiping during spill response. |
| Solubility | High in organics, low in water | Spills require organic solvents (e.g., ethanol) for complete decontamination. |
| EPA RCRA Classification | Non-Halogenated Organic Waste | Must be routed to high-temperature incineration[2]. |
Self-Validating Disposal Methodologies
The following step-by-step protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to ensure the procedure has been executed correctly before moving to the next phase.
Protocol A: Routine Laboratory Disposal Workflow
Objective: Safe segregation and packaging of 3-Methyl-1-adamantaneacetic acid waste to comply with [2].
-
State Identification: Determine if the waste is a pure solid (e.g., contaminated weigh boats), an aqueous solution, or dissolved in an organic solvent.
-
Neutralization (If Aqueous): If the acid is in an aqueous solution, adjust the pH to between 5.5 and 9.5 using a weak base (e.g., 1M NaOH).
-
Validation Checkpoint: Dip a broad-range pH indicator strip into the solution. Proceed only when the strip reads between pH 6 and 8.
-
-
Waste Segregation:
-
Solid Waste: Place contaminated solids into a designated solid hazardous waste container lined with a compatible polymer bag.
-
Liquid Waste: Transfer solvent-dissolved waste into a black-labeled "Non-Halogenated Organic Waste" carboy[3].
-
Validation Checkpoint: Cross-reference the carboy's chemical log. Verify that no halogenated solvents (e.g., Chloroform) or strong oxidizers are present in the container to prevent exothermic reactions.
-
-
Labeling & Storage: Affix a RCRA-compliant hazardous waste label detailing the exact composition (e.g., "3-Methyl-1-adamantaneacetic acid, 5% in Ethanol"). Store in a designated Satellite Accumulation Area (SAA) with secondary containment.
-
Final Disposition: Transfer the manifested waste to Environmental Health and Safety (EHS) for final high-temperature incineration.
Caption: Decision tree for the segregation and disposal of 3-Methyl-1-adamantaneacetic acid waste.
Protocol B: Incidental Spill Response Workflow
Objective: Rapid containment and decontamination following an accidental release, adhering to[4].
Causality Note: Dry sweeping organic powders can generate inhalation-hazard dust clouds. Wet-wiping with a compatible solvent ensures the complete removal of the lipophilic adamantane residue.
-
Risk Assessment: Verify the spill is "incidental" (manageable by lab personnel, no Immediately Dangerous to Life or Health [IDLH] conditions)[4].
-
PPE Donning: Equip chemical-resistant nitrile gloves, safety goggles, and a standard lab coat.
-
Containment: For solid spills, surround the powder with damp absorbent pads to prevent dust aerosolization. For liquid solutions, deploy universal absorbent booms around the perimeter.
-
Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a solid waste container.
-
Validation Checkpoint: Visually inspect the surface under a bright, oblique light source to ensure no crystalline residue or sheen remains on the benchtop.
-
-
Decontamination: Wipe the affected area with a solvent known to dissolve adamantane derivatives (e.g., ethanol or isopropanol), followed by a mild soap and water wash to remove residual solvent.
-
Validation Checkpoint: Swipe the cleaned area with a clean, dry tissue. The tissue should show no discoloration or particulate pickup.
-
-
Documentation: Log the spill in the laboratory incident registry and dispose of all cleanup materials as solid hazardous waste.
Caption: OSHA-compliant spill response protocol for 3-Methyl-1-adamantaneacetic acid.
References
-
Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: United States Environmental Protection Agency (EPA) URL: [Link]
-
Title: Considerations for "incidental" spills cleaned up by maintenance personnel to satisfy the definition of "emergency response" Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Hazardous Waste Segregation Guidelines Source: Bucknell University URL: [Link]
Sources
Personal protective equipment for handling 3-Methyl-1-adamantaneacetic acid
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as an exercise in mechanistic science. 3-Methyl-1-adamantaneacetic acid (1[1]) is a highly specialized organic compound. Structurally, it combines a bulky, highly lipophilic adamantane cage with a polar carboxylic acid moiety. This unique architecture makes it incredibly useful as a reference standard in advanced analytical workflows, such as the GC-MS profiling of lignin depolymerization products[2] and the characterization of complex botanical extracts[3].
However, this same structure dictates strict handling parameters. The lipophilic adamantane cage allows the molecule to rapidly cross biological membranes (including the stratum corneum of the skin), while the carboxylic acid headgroup (pKa ~4.8) acts as a localized irritant. When dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO), the dermal exposure risk increases exponentially.
Below is the definitive, self-validating operational guide for handling, solubilizing, and disposing of 3-Methyl-1-adamantaneacetic acid safely.
Mechanistic Personal Protective Equipment (PPE) Matrix
Do not select PPE blindly. Every piece of safety equipment must be chosen based on the chemical's physical and mechanistic properties.
| PPE Category | Recommended Specification | Mechanistic Rationale |
| Hand Protection | Nitrile (≥ 0.11 mm thickness), Double-gloved | Nitrile provides superior resistance to carboxylic acids compared to latex. Double-gloving mitigates breakthrough risks when handling the compound in permeation-enhancing solvents (e.g., DMSO or Ethanol). |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against corneal irritation and protein denaturation caused by the acidic moiety in the event of aerosolization or liquid splash. |
| Body Protection | 100% Cotton or Flame-Resistant Lab Coat | Cotton prevents static buildup (crucial for dry, crystalline powders) and avoids melting into the skin during a flash fire, unlike synthetic blends. |
| Respiratory | Fume Hood (Face velocity 80-120 fpm) | Prevents inhalation of fine crystalline dust. The adamantane cage's lipophilicity allows rapid absorption across the pulmonary epithelium if inhaled. |
Self-Validating Operational Protocol: Weighing & Solubilization
This protocol is designed for preparing a standard stock solution (e.g., for GC-MS calibration[2]) while preventing dermal exposure and aerosol inhalation. Every step includes a Self-Validation Check to ensure the system remains secure.
Step 1: Environmental & PPE Validation
-
Action: Verify the fume hood flow rate is active (80–120 fpm). Don your flame-retardant lab coat, safety goggles, and two layers of nitrile gloves.
-
Self-Validation Check: Before handling the chemical, manually inflate your outer nitrile gloves to trap air. A slow leak indicates micro-tears. Discard and replace if compromised.
Step 2: Static Mitigation and Weighing
-
Action: Place a glass weighing boat on the analytical balance inside the fume hood. Pass an anti-static ionizer gun over the metal spatula and the glass boat. Weigh the required mass of 3-Methyl-1-adamantaneacetic acid.
-
Self-Validation Check: Hover the dry spatula 1 cm above the powder. If the powder "leaps" to the metal, static is still present. Re-ionize before proceeding to prevent the powder from aerosolizing or contaminating the balance.
Step 3: Solubilization (e.g., in Anhydrous DMSO)
-
Action: Transfer the powder to a pre-labeled, amber glass vial (amber glass protects potentially light-sensitive downstream reaction intermediates). Add anhydrous DMSO slowly using a calibrated micropipette. Cap the vial tightly with a PTFE-lined septum cap and vortex for 30 seconds.
-
Self-Validation Check: Hold the sealed vial against a bright light source. The absolute absence of light scattering (Tyndall effect) validates that the solid is fully dissolved. This is critical to prevent downstream clogging of GC-MS injection ports[2].
Step 4: Decontamination
-
Action: Wipe down the balance and surrounding hood area with a lint-free wipe dampened with 70% ethanol. Dispose of the outer gloves and wipes immediately.
Spill Response & Disposal Plan
Adamantane derivatives require specific containment strategies depending on their physical state at the time of the spill.
-
Solid Spill (Powder): Never dry-sweep. Dry sweeping generates hazardous aerosols. Place a damp absorbent pad (water/ethanol mix) directly over the powder to suppress dust, then wipe it up inward toward the center.
-
Liquid Spill (DMSO/EtOH Solution): Cover the spill immediately with an inert absorbent material (e.g., vermiculite or clean sand). Once absorbed, use a plastic scoop to transfer the material into a hazardous waste bag. Wash the affected area with copious amounts of soap and water, as DMSO is highly water-soluble.
-
Waste Disposal Routing:
-
Solid Waste (gloves, wipes, empty vials): Route to Solid Hazardous Waste (Contaminated with organic acid).
-
Liquid Waste (Stock solutions): Route to Halogen-Free Organic Liquid Waste . Crucial Note: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid or peroxides), as DMSO can react violently with them.
-
Operational Workflow Visualization
Operational workflow and spill response protocol for 3-Methyl-1-adamantaneacetic acid.
References
-
Title: Metabolite Profile and Antioxidant Activities of Trikatu, Black Pepper, Javanese Long Pepper, and Red Ginger Essential Oils Source: ResearchGate URL: [Link]
-
Title: Kraft Lignin Ethanolysis over Zeolites with Different Acidity and Pore Structures for Aromatics Production Source: MDPI URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



